2,4-Difluorobenzylmagnesium bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;2,4-difluoro-1-methanidylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKZBHQZRCTDOD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)F)F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381170 | |
| Record name | Magnesium bromide (2,4-difluorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546122-71-8 | |
| Record name | Magnesium bromide (2,4-difluorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Difluorobenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 546122-71-8
This guide provides a comprehensive overview of 2,4-Difluorobenzylmagnesium bromide, a critical Grignard reagent in organic synthesis, particularly in the development of fluorinated pharmaceuticals.
Core Chemical Data
| Property | Value |
| CAS Number | 546122-71-8 |
| Molecular Formula | C₇H₅BrF₂Mg |
| Molecular Weight | 231.32 g/mol |
| Synonyms | Bromo[(2,4-difluorophenyl)methyl]magnesium |
Synthesis and Experimental Protocol
The synthesis of this compound is achieved through the reaction of 2,4-Difluorobenzyl bromide with magnesium metal in an anhydrous ether solvent, a classic Grignard reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Difluorobenzyl bromide (CAS: 23915-07-3)
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire system is maintained under an inert nitrogen atmosphere to exclude moisture.
-
Magnesium Activation: The magnesium turnings are placed in the flask. A single crystal of iodine is added to activate the magnesium surface. The flask is gently warmed until the violet iodine vapor is visible, which subsequently dissipates as the activation proceeds.
-
Initiation of Reaction: A small amount of a solution of 2,4-Difluorobenzyl bromide in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, which is typically indicated by a gentle boiling of the solvent and the disappearance of the iodine color.
-
Addition of Reactant: The remaining solution of 2,4-Difluorobenzyl bromide is added dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Completion and Use: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction. The resulting greyish solution of this compound is then cooled to room temperature and is typically used immediately in subsequent reactions.
Application in Drug Development: Synthesis of Sitagliptin Intermediate
This compound is a key precursor in the synthesis of various pharmaceutical compounds. The 2,4-difluorobenzyl moiety it provides is a common structural motif in modern drugs due to the ability of fluorine to enhance metabolic stability and binding affinity. While various routes exist for the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, some synthetic strategies may employ precursors derived from 2,4-difluorobenzyl building blocks.
A generalized reaction pathway illustrating the utility of such a Grignard reagent in forming a key carbon-carbon bond in a drug intermediate is presented below.
Caption: General Grignard reaction workflow.
Spectroscopic Data of the Precursor: 2,4-Difluorobenzyl Bromide
Understanding the properties of the starting material is crucial. Spectroscopic data for the precursor, 2,4-Difluorobenzyl bromide (CAS: 23915-07-3), is readily available.
| Spectroscopy | Key Features |
| ¹H NMR | Provides information on the proton environments in the molecule. |
| ¹³C NMR | Shows the different carbon environments. |
| IR | Indicates the presence of C-H, C-F, and C-Br bonds. |
| Mass Spec | Confirms the molecular weight and fragmentation pattern. |
Logical Workflow for Synthesis and Application
The overall process from starting materials to a potential pharmaceutical intermediate can be visualized as a logical workflow.
Caption: Synthesis and application workflow.
Technical Guide: Physical Properties of 2,4-Difluorobenzylmagnesium Bromide Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,4-Difluorobenzylmagnesium bromide solution, a crucial Grignard reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines its physicochemical characteristics, and provides detailed experimental protocols for its preparation and characterization.
Physicochemical Properties
This compound is typically available as a 0.25M solution in an ethereal solvent, most commonly diethyl ether or 2-methyltetrahydrofuran (2-MeTHF). Due to its high reactivity, the properties of the solution are of primary practical importance.
General Properties
| Property | Value | Solvent | Source(s) |
| Appearance | Clear to slightly yellow or brown solution | Diethyl ether or 2-MeTHF | [1] |
| Chemical Formula | C₇H₅BrF₂Mg | - | [2][3] |
| Molecular Weight | 231.32 g/mol | - | [2][3] |
| Sensitivity | Air and moisture sensitive | - | [2] |
Quantitative Physical Data
The following table summarizes the available quantitative physical data for the this compound solution and its precursor, 2,4-difluorobenzyl bromide.
| Property | This compound Solution | 2,4-Difluorobenzyl Bromide (Precursor) | Source(s) |
| Boiling Point | 35 °C | Not available | [4] |
| Density | 0.854 g/mL | 1.613 g/mL at 25 °C | |
| Refractive Index | Not available | n20/D 1.525 |
Note: The boiling point and density of the Grignard solution are heavily influenced by the solvent (likely diethyl ether in this case).
Solubility
This compound is soluble in and stabilized by aprotic ethereal solvents such as diethyl ether and tetrahydrofuran (THF).[5][6] The ether molecules solvate the magnesium center, forming a stable complex that enhances the reagent's solubility and reactivity.[5][6] It is not soluble in non-polar solvents like benzene and reacts violently with protic solvents such as water and alcohols.[5][7]
Experimental Protocols
Preparation of this compound Solution (0.25 M)
This protocol is adapted from a standard procedure for the synthesis of a similar Grignard reagent.[8] All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
Magnesium turnings
-
2,4-Difluorobenzyl bromide
-
Anhydrous diethyl ether or 2-MeTHF
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet.
Procedure:
-
Magnesium Activation: Place magnesium turnings in the flame-dried three-neck flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface.
-
Solvent Addition: Add anhydrous diethyl ether or 2-MeTHF to the flask to cover the magnesium turnings.
-
Initiation: Dissolve 2,4-difluorobenzyl bromide in anhydrous diethyl ether or 2-MeTHF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate spontaneously, evidenced by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle warming may be required.
-
Addition: Once the reaction has initiated, add the remaining 2,4-difluorobenzyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting solution should be a cloudy grey or brown, which is characteristic of a Grignard reagent.
Determination of Grignard Reagent Concentration by Iodine Titration
The concentration of the prepared Grignard reagent should be determined before use. Titration with iodine is a reliable method.[9][10]
Materials:
-
Anhydrous lithium chloride (LiCl)
-
Iodine (I₂)
-
Anhydrous THF
-
The prepared this compound solution
Procedure:
-
Prepare Iodine Solution: In a flame-dried flask under an inert atmosphere, prepare a 0.5 M solution of LiCl in anhydrous THF. To a known mass of iodine (e.g., 254 mg, 1 mmol), add a specific volume of the LiCl/THF solution (e.g., 4 mL) and stir until the iodine is completely dissolved.[10]
-
Titration: Cool the iodine solution to 0 °C in an ice bath. Slowly add the this compound solution dropwise from a syringe while stirring vigorously.
-
Endpoint: The endpoint is reached when the characteristic brown color of the iodine disappears, and the solution becomes colorless or a pale yellow.[10]
-
Calculation: The concentration of the Grignard reagent can be calculated using the following formula:
Molarity (M) = (moles of I₂) / (Volume of Grignard solution added in L)
Logical Workflow
The following diagram illustrates the workflow for the preparation and characterization of this compound solution.
Caption: Preparation and Characterization Workflow
Safety and Handling
This compound solution is a hazardous chemical and must be handled with appropriate safety precautions.
-
Flammability: The solution is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Reactivity: It reacts violently with water and other protic solvents. It is also sensitive to air and moisture. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere.[2]
-
Corrosivity: The solution is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 2,4-Difluorobenzyl bromide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 546122-71-8 [amp.chemicalbook.com]
- 4. This compound, 0.25M IN DIETHYL ETHER [chemicalbook.com]
- 5. Why is ether used as a solvent during Grignard reactions? [vedantu.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF | 1417985-27-3 | Benchchem [benchchem.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
2,4-Difluorobenzylmagnesium bromide molecular structure and formula
An In-depth Technical Guide to 2,4-Difluorobenzylmagnesium Bromide
Core Subject: this compound
This guide provides a comprehensive overview of this compound, a crucial Grignard reagent in organic synthesis, particularly for the introduction of the 2,4-difluorobenzyl moiety in the development of novel pharmaceutical and agrochemical compounds.
Molecular Structure and Formula
This compound is an organomagnesium compound. Its structure consists of a benzyl group substituted with two fluorine atoms at the ortho and para positions of the phenyl ring. The magnesium bromide is attached to the benzylic carbon.
The presence of the fluorine atoms significantly influences the reactivity and properties of the molecule, making it a valuable building block in medicinal chemistry to enhance metabolic stability and binding affinity.
Physicochemical and Quantitative Data
As a Grignard reagent, this compound is typically prepared and handled as a solution in an ether-based solvent, such as diethyl ether (DEE) or 2-methyltetrahydrofuran (2-MeTHF).[1][3] The pure compound is not isolated. The table below summarizes key quantitative data for the reagent and its common precursor, 2,4-Difluorobenzyl bromide.
| Property | Value | Compound |
| Molecular Formula | C₇H₅BrF₂Mg | This compound |
| Molecular Weight | 231.32 g/mol | This compound |
| Typical Concentration | 0.25 M | Solution in Diethyl Ether or 2-MeTHF |
| Precursor Formula | C₇H₅BrF₂ | 2,4-Difluorobenzyl bromide |
| Precursor Mol. Weight | 207.02 g/mol | 2,4-Difluorobenzyl bromide |
| Precursor Density | 1.613 g/mL at 25 °C | 2,4-Difluorobenzyl bromide |
| Precursor Ref. Index | n20/D 1.525 | 2,4-Difluorobenzyl bromide |
| Precursor Melting Point | 18 °C | 2,4-Difluorobenzyl bromide |
Synthesis and Experimental Protocol
This compound is synthesized via the reaction of 2,4-Difluorobenzyl bromide with magnesium metal in an anhydrous ether solvent. This is a standard procedure for forming Grignard reagents.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Methodology
-
Preparation: All glassware (e.g., a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet) must be rigorously dried in an oven or by flame-drying under vacuum to exclude moisture.
-
Reagents: Magnesium turnings are placed in the flask. The system is flushed with an inert gas (nitrogen or argon). Anhydrous diethyl ether is added to cover the magnesium.
-
Initiation: A small crystal of iodine can be added to activate the magnesium surface. A small portion of the 2,4-Difluorobenzyl bromide solution (dissolved in anhydrous diethyl ether) is added to initiate the reaction, which is indicated by bubble formation and a gentle reflux.
-
Addition: Once the reaction has started, the remaining solution of 2,4-Difluorobenzyl bromide is added dropwise from the dropping funnel at a rate that maintains a steady reflux. The reaction is exothermic and may require external cooling to control.
-
Completion: After the addition is complete, the reaction mixture is typically stirred and heated at reflux for an additional 1-2 hours to ensure all the magnesium has reacted.
-
Product: The resulting dark grey to brown solution is the this compound reagent, which can be used directly for subsequent reactions. Its concentration is typically determined by titration.
Reactivity and Applications
As a Grignard reagent, this compound is a potent nucleophile and a strong base. It readily reacts with electrophiles such as aldehydes, ketones, esters, and nitriles to form new carbon-carbon bonds.
General Reaction Pathway
Caption: General reaction pathway of this compound.
Its primary application is in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The 2,4-difluorobenzyl group can enhance the pharmacological properties of a drug candidate, including its lipophilicity and metabolic stability, which can lead to improved bioavailability.[5] It serves as a key intermediate in the synthesis of various biologically active compounds.[5]
References
Solubility of 2,4-Difluorobenzylmagnesium Bromide in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4-difluorobenzylmagnesium bromide in organic solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on known soluble concentrations and provides a detailed experimental protocol for determining the solubility of this Grignard reagent in a solvent of choice.
Introduction
This compound is a fluorinated Grignard reagent of significant interest in organic synthesis, particularly for the introduction of the 2,4-difluorobenzyl moiety in the development of novel pharmaceutical compounds and other advanced materials. The solubility of this organometallic compound is a critical parameter for its effective use in chemical reactions, influencing reaction rates, yields, and overall process efficiency. This guide summarizes the available solubility information and provides the necessary protocols for its experimental determination.
Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₅BrF₂Mg |
| Molecular Weight | 231.32 g/mol [1][2] |
| Appearance | Typically handled as a solution |
| CAS Number | 546122-71-8[3] |
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield a detailed dataset on the quantitative solubility of this compound across a wide range of organic solvents and temperatures. However, its commercial availability provides insight into its solubility in specific ethereal solvents.
| Solvent | Known Soluble Concentration | Temperature |
| 2-Methyltetrahydrofuran (2-MeTHF) | 0.25 M[1][2] | Ambient |
| Diethyl ether | 0.25 M[4][5] | Ambient |
It has been noted that organomagnesium bromides can be significantly more soluble in 2-MeTHF than in tetrahydrofuran (THF), in some cases up to three times more soluble.
Factors Influencing Solubility
The solubility of Grignard reagents is governed by the Schlenk equilibrium, where the monomeric Grignard reagent (RMgX) exists in equilibrium with the corresponding diorganomagnesium compound (R₂Mg) and magnesium halide (MgX₂).
2 RMgX ⇌ R₂Mg + MgX₂
Ethereal solvents such as diethyl ether, THF, and 2-MeTHF are crucial for solubilizing Grignard reagents. The oxygen atoms in these solvents coordinate to the magnesium center, forming soluble complexes. The nature of the organic group (R), the halide (X), and the solvent all influence the position of the Schlenk equilibrium and thus the overall solubility.
Experimental Protocol for Solubility Determination
The following protocol outlines a method for determining the solubility of this compound in a chosen anhydrous organic solvent. This procedure requires strict adherence to air- and moisture-sensitive handling techniques.
Materials and Equipment
-
2,4-Difluorobenzyl bromide
-
Magnesium turnings
-
Anhydrous solvent of choice (e.g., THF, 2-MeTHF, diethyl ether, toluene)
-
Iodine crystal (as initiator)
-
Schlenk flask and Schlenk line with a supply of dry, inert gas (argon or nitrogen)
-
Glassware (syringes, needles, cannulas), oven-dried and cooled under an inert atmosphere
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Filtration cannula
-
Titration apparatus (burette, flask)
-
Standardized solution for titration (e.g., sec-butanol in xylene)
-
Indicator (e.g., 1,10-phenanthroline)
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of the Saturated Solution:
-
Under a positive pressure of inert gas, add magnesium turnings to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 2,4-difluorobenzyl bromide in the chosen anhydrous solvent to the magnesium turnings. An excess of the bromide should be used to ensure a saturated solution.
-
Once the Grignard formation is initiated (indicated by a color change and gentle reflux), continue the addition of the bromide solution.
-
After the addition is complete, stir the mixture vigorously in a constant temperature bath for several hours to ensure equilibrium is reached.
-
-
Sampling:
-
Turn off the stirring and allow the excess solid to settle completely.
-
Using a filtration cannula (a cannula with a filter frit on the end) and inert gas pressure, carefully transfer a known volume (e.g., 1.00 mL) of the clear supernatant to a second dry, pre-weighed Schlenk flask.
-
-
Titration (Example using sec-butanol and 1,10-phenanthroline):
-
To the flask containing the sample, add a small amount of 1,10-phenanthroline indicator.
-
Titrate the solution with a standardized solution of sec-butanol in anhydrous xylene until the characteristic color endpoint is reached.[6] The Grignard reagent forms a colored complex with the indicator, which disappears at the endpoint.
-
Record the volume of the titrant used.
-
-
Calculation:
-
Calculate the molar concentration (M) of the this compound in the saturated solution using the following formula:
M_Grignard = (M_titrant × V_titrant) / V_sample
Where:
-
M_Grignard is the molarity of the Grignard reagent.
-
M_titrant is the molarity of the standardized titrant solution.
-
V_titrant is the volume of the titrant used.
-
V_sample is the volume of the Grignard solution sample taken.
-
-
Synthesis of this compound
The synthesis of this compound is a standard Grignard reaction.
Caption: Synthesis of this compound.
Safety Considerations
-
This compound solutions are highly flammable and corrosive. They react violently with water and protic solvents.
-
All handling must be performed under an inert atmosphere using appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves).
-
The precursor, 2,4-difluorobenzyl bromide, is a lachrymator and should be handled in a well-ventilated fume hood.
Conclusion
While specific quantitative solubility data for this compound is not widely published, its known solubility in 2-MeTHF and diethyl ether at 0.25 M provides a baseline for its use. For applications requiring different solvents or higher concentrations, the experimental protocol detailed in this guide provides a reliable method for determining its solubility. Understanding the factors that influence Grignard reagent solubility, coupled with rigorous experimental technique, is essential for the successful application of this important synthetic tool.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound, 0.25M in 2-MeTHF 100 mL | Request for Quote [thermofisher.com]
- 3. This compound | 546122-71-8 [amp.chemicalbook.com]
- 4. This compound, 0.25M IN DIETHYL ETHER [chemicalbook.com]
- 5. This compound, 0.25M IN DIETHYL ETHER [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to 2,4-Difluorobenzylmagnesium Bromide Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Difluorobenzylmagnesium bromide, a crucial Grignard reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its typical concentrations, experimental protocols for its preparation and quantification, and a practical application in the synthesis of diarylmethanols.
Quantitative Data Summary
Commercially available solutions of this compound are typically offered at a standard concentration, providing a convenient starting point for various synthetic applications. The primary solvents used are selected for their ability to stabilize the Grignard reagent.
| Parameter | Value | Solvent(s) | Source(s) |
| Typical Concentration | 0.25 M | 2-Methyltetrahydrofuran (2-MeTHF), Diethyl ether (DEE) | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
The following sections provide detailed methodologies for the preparation and concentration determination of this compound. These protocols are synthesized from established methods for Grignard reagent synthesis and titration.
Preparation of this compound
This protocol outlines the synthesis of this compound from 2,4-difluorobenzyl bromide and magnesium metal. The reaction is highly sensitive to moisture and atmospheric oxygen, requiring anhydrous conditions and an inert atmosphere.
Materials:
-
Magnesium turnings
-
2,4-Difluorobenzyl bromide
-
Anhydrous diethyl ether (or 2-MeTHF)
-
Iodine crystal (for initiation)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas (Nitrogen or Argon) to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine. The iodine will react with the magnesium surface to remove the passivating oxide layer.
-
Initiation: Add a small portion of a solution of 2,4-difluorobenzyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Addition: Once the reaction has initiated, add the remaining solution of 2,4-difluorobenzyl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the this compound reagent.
Titration of this compound Solution
The concentration of the freshly prepared Grignard reagent must be determined before use. The following protocol utilizes iodine and lithium chloride for an accurate titration.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (I₂)
-
The prepared this compound solution
-
Dry glassware (vials, syringes)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare the Titration Solution: In a dry, argon-flushed vial, dissolve a precisely weighed amount of iodine (e.g., 50 mg) in 1 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF.
-
Titration: Under an inert atmosphere, slowly add the this compound solution to the iodine solution with vigorous stirring.
-
Endpoint: The endpoint is reached when the characteristic brown color of the iodine disappears, and the solution becomes colorless or slightly yellow.
-
Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the reagent required to react completely with the known amount of iodine.
Synthetic Application and Workflow
This compound is a versatile nucleophile used to form carbon-carbon bonds. A common application is its reaction with ketones to form tertiary alcohols, specifically diarylmethanols, which are important structural motifs in medicinal chemistry.
Workflow for the Synthesis of (2,4-Difluorophenyl)(phenyl)methanol
This workflow illustrates the reaction of this compound with benzophenone to yield (2,4-difluorophenyl)(phenyl)methanol.
Detailed Protocol for the Synthesis of (2,4-Difluorophenyl)(phenyl)methanol
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, place a solution of benzophenone in anhydrous diethyl ether.
-
Addition of Grignard Reagent: Cool the benzophenone solution in an ice bath. Slowly add the standardized 0.25 M solution of this compound via a syringe or dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (2,4-difluorophenyl)(phenyl)methanol.
Spectroscopic and Synthetic Elucidation of 2,4-Difluorobenzylmagnesium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics and a detailed experimental protocol for the synthesis of 2,4-Difluorobenzylmagnesium bromide. Due to the limited availability of direct spectroscopic data for this specific Grignard reagent in public literature, this document leverages established principles of organometallic chemistry and spectroscopic data from analogous compounds to provide a predictive and methodological framework for researchers.
Introduction
This compound is a Grignard reagent with potential applications in organic synthesis, particularly for the introduction of the 2,4-difluorobenzyl moiety into various molecular scaffolds. This functionality is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituents. Understanding the formation and characterization of this reagent is crucial for its effective utilization in synthetic pathways.
Grignard reagents exist in solution as a complex mixture of species governed by the Schlenk equilibrium. This equilibrium involves the monomeric Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium halide (MgX₂). The position of this equilibrium is influenced by the solvent, concentration, and the nature of the organic substituent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for characterizing these species in solution.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The formation of the Grignard reagent from 2,4-Difluorobenzyl bromide will induce significant changes in the NMR spectrum. The primary indicator of successful formation is the upfield shift of the benzylic protons.
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |
| 2,4-Difluorobenzyl bromide | ~4.5 ppm (s, 2H, CH₂) | ~32 ppm (CH₂) | Signals corresponding to fluorine atoms on an aromatic ring. |
| This compound | ~2.0-2.5 ppm (s, 2H, CH₂-Mg) | ~40-50 ppm (CH₂-Mg) | Shifts in the fluorine signals are expected due to the change in the electronic environment of the aromatic ring. |
Note: Predicted chemical shifts are approximate and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy can provide insights into the bonding of the Grignard reagent. The C-Mg bond is expected to have a characteristic absorption in the far-IR region, which may be difficult to observe with standard laboratory instruments. However, changes in the aromatic C-H and C-F stretching and bending vibrations can indicate the formation of the Grignard reagent.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch (from solvent) | 2950-2850 |
| Aromatic C=C stretch | 1600-1475 |
| C-F stretch | 1250-1000 |
| C-Mg stretch | ~500-300 |
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard method for the preparation of Grignard reagents. All procedures should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware to prevent quenching of the reagent by moisture or oxygen.
Materials and Reagents
-
Magnesium turnings
-
2,4-Difluorobenzyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride)
Synthesis Workflow
Caption: Workflow for the synthesis and utilization of this compound.
Detailed Procedure
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Activation: Place magnesium turnings in the flask. Add a single crystal of iodine.
-
Initiation: In the dropping funnel, prepare a solution of 2,4-Difluorobenzyl bromide in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.
-
Formation: Once the reaction has initiated, add the remaining 2,4-Difluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Characterization: The concentration of the Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., sec-butanol) with a colorimetric indicator (e.g., 1,10-phenanthroline). For spectroscopic analysis, a sample can be withdrawn under inert conditions and prepared for NMR and IR analysis in an appropriate anhydrous solvent.
The Schlenk Equilibrium
The behavior of this compound in solution is governed by the Schlenk equilibrium, a fundamental concept for Grignard reagents.
An In-depth Technical Guide to the Safe Handling of 2,4-Difluorobenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,4-Difluorobenzylmagnesium bromide, a Grignard reagent frequently utilized in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to its inherent reactivity, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the hazards, necessary precautions, and detailed procedures for the safe use of this reagent.
Hazard Identification and Classification
This compound is a highly reactive organometallic compound, typically supplied as a 0.25M solution in 2-methyltetrahydrofuran (2-MeTHF) or diethyl ether. The primary hazards are associated with its pyrophoric nature, flammability, and corrosivity.
GHS Hazard Classification:
-
Flammable Liquids: Category 2
-
Substances and mixtures which, in contact with water, emit flammable gases: Category 1
-
Skin Corrosion/Irritation: Category 1B
-
Serious Eye Damage/Eye Irritation: Category 1
Hazard Pictograms:
Signal Word: Danger
Hazard Statements:
-
Highly flammable liquid and vapor.
-
In contact with water releases flammable gases which may ignite spontaneously.
-
Causes severe skin burns and eye damage.
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1]
-
Do not allow contact with water.
-
Handle under inert gas. Protect from moisture.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Store locked up.[1]
Physical and Chemical Properties
Quantitative data for this compound solution is summarized in the table below. It is important to note that this reagent is almost exclusively used as a solution in an ethereal solvent, and its properties are therefore largely dictated by the solvent.
| Property | Value | Solvent |
| Molecular Formula | C₇H₅BrF₂Mg | - |
| Molecular Weight | 231.32 g/mol | - |
| Appearance | Not applicable (used in solution) | - |
| Boiling Point | 35.0 °C | Diethyl Ether |
| Flash Point | -40.0 °C | Diethyl Ether |
| Density | 0.854 g/mL | Diethyl Ether |
| Sensitivity | Air and Moisture Sensitive | - |
Safe Handling and Storage
The high reactivity of Grignard reagents necessitates handling under a dry, inert atmosphere to prevent decomposition and potential fire hazards.[2]
Engineering Controls
-
Fume Hood: All manipulations of this compound must be conducted in a well-ventilated chemical fume hood.[1]
-
Inert Atmosphere: The use of a glovebox or Schlenk line with an inert gas (e.g., argon or nitrogen) is mandatory to exclude air and moisture.[2]
-
Secondary Containment: Always use secondary containment (e.g., a tray) to contain any potential spills.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves) must be worn. Ensure gloves are free of defects before use.
-
Clothing: Wear long pants and closed-toe shoes.
Storage
-
Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.[3]
-
Containers should be kept tightly sealed under an inert atmosphere.[3]
-
Store in a flammable liquids storage cabinet.
Experimental Protocols
Preparation of this compound (Adapted from a similar procedure for 3,5-Difluorobenzylmagnesium bromide)[4]
Disclaimer: This is an adapted procedure and should be performed with utmost caution by experienced personnel.
Materials:
-
Magnesium turnings
-
2,4-Difluorobenzyl bromide
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
-
Iodine crystal (as initiator)
-
Inert gas supply (Argon or Nitrogen)
-
Dry glassware (flame-dried or oven-dried)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for inert gas.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Flush the entire apparatus with inert gas.
-
In the dropping funnel, prepare a solution of 2,4-Difluorobenzyl bromide in anhydrous 2-MeTHF.
-
Add a small amount of the 2,4-Difluorobenzyl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate initiation. Gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining 2,4-Difluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.
Reaction Quenching Procedure
The quenching of Grignard reactions is highly exothermic and must be performed with extreme care.
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Under an inert atmosphere, slowly and dropwise add a quenching agent. Common quenching agents include:
-
Saturated aqueous ammonium chloride solution
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Water (with extreme caution due to high reactivity)
-
-
Maintain vigorous stirring and control the rate of addition to manage the exotherm.
-
Once the initial vigorous reaction has subsided, the remaining quenching agent can be added more quickly.
-
After the quench is complete, the reaction mixture can be worked up as required for product isolation.
Spill and Waste Disposal
Spill Management
-
Small Spills: In a fume hood, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Carefully collect the mixture into a container for disposal. Do not use water or combustible materials.
-
Large Spills: Evacuate the area and contact emergency services.
Waste Disposal
-
Unused or residual this compound must be quenched before disposal.
-
Slowly add the Grignard reagent solution to a stirred, cooled solution of a proton source, such as isopropanol, in an inert solvent like toluene.[2]
-
Once the initial reaction has ceased, water can be cautiously added to complete the quenching.
-
The resulting solution should be neutralized and disposed of as hazardous waste in accordance with local regulations.[4]
Logical Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Workflow for the safe preparation, storage, use, and disposal of this compound.
By adhering to the guidelines outlined in this document, researchers can safely and effectively utilize this compound in their synthetic endeavors, contributing to advancements in drug discovery and development while maintaining a high standard of laboratory safety.
References
Safeguarding Success: A Technical Guide to the Storage and Handling of 2,4-Difluorobenzylmagnesium Bromide Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorobenzylmagnesium bromide is a Grignard reagent, a class of organometallic compounds renowned for their utility in forming carbon-carbon bonds. As with all Grignard reagents, its reactivity is intrinsically linked to its instability in the presence of atmospheric oxygen and moisture. This technical guide provides an in-depth overview of the optimal storage conditions, handling procedures, and stability considerations for solutions of this compound, ensuring its efficacy and safety in research and development settings. The solution is typically supplied in an ether-based solvent, with 2-methyltetrahydrofuran (2-MeTHF) being a preferred choice due to its stabilizing properties.[1][2]
Core Storage Recommendations
The primary objective when storing this compound solution is to maintain an inert environment, free from atmospheric contaminants. Exposure to air and moisture will lead to rapid degradation of the reagent, diminishing its potency and potentially leading to the formation of undesirable byproducts.[3][4]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture, which rapidly decompose the Grignard reagent.[3][5] |
| Temperature | Ambient or refrigerated | While many Grignard reagents are stable at ambient temperatures, refrigeration can slow potential degradation pathways. Avoid freezing, as this can cause the reagent to precipitate out of solution.[6][7] |
| Container | Original manufacturer's sealed container | Containers are typically designed with septa that allow for the removal of the solution via syringe under an inert atmosphere, minimizing exposure.[8][9] |
| Light Exposure | Store in a dark location | While not as critical as atmospheric exposure, minimizing light exposure can prevent potential photochemical degradation. |
| Incompatible Materials | Water, alcohols, strong acids, oxidizing agents | These substances will react vigorously with and neutralize the Grignard reagent.[5] |
Factors Influencing Stability
The stability of a this compound solution is not solely dependent on storage conditions but is also influenced by the choice of solvent.
The Role of 2-Methyltetrahydrofuran (2-MeTHF):
2-MeTHF is increasingly favored over traditional solvents like tetrahydrofuran (THF) for Grignard reagents.[1] Its advantages include:
-
Higher Boiling Point: Allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates.[1]
-
Improved Stability: Grignard reagents exhibit enhanced stability in 2-MeTHF.[1][2]
-
Reduced Peroxide Formation: 2-MeTHF has a lower tendency to form explosive peroxides compared to THF.[1]
Experimental Protocols
Adherence to strict, well-defined protocols is paramount when handling air- and moisture-sensitive reagents like this compound.
General Handling of Air- and Moisture-Sensitive Reagents
This protocol outlines the fundamental techniques for safely handling the Grignard solution.
Materials:
-
Schlenk line or glove box
-
Oven-dried glassware
-
Inert gas source (Nitrogen or Argon)
-
Syringes and needles (oven-dried)
-
Septa
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of inert gas.[9][10]
-
Inert Atmosphere: Assemble the glassware and purge the system with a dry, inert gas. Maintain a positive pressure of the inert gas throughout the experiment.[10]
-
Reagent Transfer: To transfer the Grignard solution, use a dry, gas-tight syringe.[8] a. Puncture the septum of the reagent bottle with the needle of the syringe. b. Introduce a positive pressure of inert gas into the bottle through a separate needle connected to the inert gas line. c. Withdraw the desired volume of the Grignard solution into the syringe. d. Remove the syringe and immediately insert the needle into the septum of the reaction vessel. e. Slowly add the Grignard reagent to the reaction mixture.
-
Quenching and Disposal: Unused or waste Grignard reagent must be quenched carefully. Slowly add the reagent to a stirred, non-polar solvent like toluene, followed by the dropwise addition of an alcohol (e.g., isopropanol) to safely neutralize it. This should be performed in a fume hood and under an inert atmosphere if possible.[3]
Titration of this compound Solution
Regularly determining the precise concentration of the Grignard solution is crucial, as its activity can decrease over time, even under proper storage. Titration is the standard method for this determination.[11]
Materials:
-
Anhydrous solvent (e.g., THF)
-
Indicator (e.g., 1,10-phenanthroline or diphenylacetic acid)[11][12]
-
Titrant (e.g., a standardized solution of sec-butanol in xylene or menthol in THF)[11][13]
-
Oven-dried glassware
-
Inert gas setup
Procedure (using 1,10-phenanthroline and sec-butanol):
-
Indicator Preparation: In an oven-dried flask under an inert atmosphere, dissolve a small crystal of 1,10-phenanthroline in anhydrous THF.
-
Sample Preparation: Using a dry syringe, add a precise volume (e.g., 1.0 mL) of the this compound solution to the indicator solution. The solution should turn a distinct color (e.g., violet).[11]
-
Titration: Titrate the Grignard solution with a standardized solution of sec-butanol in xylene. The endpoint is reached when the color of the solution changes sharply.[14]
-
Calculation: Calculate the molarity of the Grignard reagent based on the volume of the titrant used and its known concentration.
Visualizing Workflow and Logic
The following diagrams illustrate the key decision-making processes and workflows for the storage and handling of this compound solution.
Caption: Decision workflow for storage of this compound.
Caption: Experimental workflow for handling this compound.
Conclusion
The successful application of this compound solution in synthesis is critically dependent on meticulous storage and handling. By maintaining a strictly inert environment, selecting appropriate solvents like 2-MeTHF, and adhering to rigorous experimental protocols, researchers can ensure the reagent's integrity and achieve reliable and reproducible results. Regular verification of the reagent's concentration through titration is a vital quality control step that should not be overlooked. By implementing the guidelines outlined in this document, scientists can confidently and safely utilize this powerful synthetic tool.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. faculty.fgcu.edu [faculty.fgcu.edu]
- 6. This compound, 0.25M in 2-MeTHF 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. web.mit.edu [web.mit.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. scribd.com [scribd.com]
Synthesis of 2,4-Difluorobenzylmagnesium Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis route for 2,4-Difluorobenzylmagnesium Bromide, a crucial Grignard reagent in organic synthesis, particularly for the introduction of the 2,4-difluorobenzyl moiety in the development of pharmaceutical and agrochemical compounds. This document provides a thorough overview of the reaction, including a detailed experimental protocol, a discussion of critical parameters, and strategies to mitigate common side reactions.
Introduction
Grignard reagents, organomagnesium halides, are among the most important and versatile reagents in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The synthesis of this compound from its corresponding bromide is a classic example of Grignard reagent formation. This reagent is a potent nucleophile and a strong base, making it highly valuable in reactions with various electrophiles such as aldehydes, ketones, esters, and nitriles. The presence of the difluorobenzyl group can significantly influence the biological activity and pharmacokinetic properties of a molecule.
Reaction Overview and Challenges
The core of the synthesis involves the reaction of 2,4-difluorobenzyl bromide with magnesium metal in an anhydrous ethereal solvent, typically diethyl ether or tetrahydrofuran (THF).[1] The magnesium inserts into the carbon-bromine bond to form the organomagnesium species.
A significant challenge in the preparation of benzyl Grignard reagents is the competing Wurtz coupling reaction, where the newly formed Grignard reagent reacts with the starting benzyl bromide to form a homocoupled dimer (1,2-bis(2,4-difluorophenyl)ethane).[2][3][4] This side reaction can significantly reduce the yield of the desired Grignard reagent.[3]
Strategies to minimize the Wurtz coupling include:
-
Slow addition of the benzyl bromide: This maintains a low concentration of the halide in the reaction mixture, disfavoring the bimolecular coupling reaction.
-
Use of highly activated magnesium: A more reactive magnesium surface promotes faster Grignard formation, outcompeting the coupling reaction.
-
Choice of solvent: While both diethyl ether and THF are commonly used, the choice can influence the reaction rate and selectivity.[5] 2-Methyltetrahydrofuran (2-MeTHF) has been suggested as an alternative to suppress Wurtz coupling by-products.[6]
Experimental Protocol
This section provides a detailed methodology for the laboratory-scale synthesis of this compound. A procedure for a similar Grignard reagent, 3,5-Difluorobenzylmagnesium bromide, serves as a reliable template for this synthesis.[7]
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 2,4-Difluorobenzyl bromide | C₇H₅BrF₂ | 207.02 |
| Magnesium turnings | Mg | 24.31 |
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | C₄H₁₀O or C₄H₈O | 74.12 or 72.11 |
| Iodine (for activation) | I₂ | 253.81 |
| Inert Gas (Argon or Nitrogen) | Ar or N₂ | - |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a bubbler
-
Heating mantle or oil bath
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Activate the magnesium by adding a small crystal of iodine and gently warming the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface. The disappearance of the iodine color indicates the activation. Alternatively, a small amount of 1,2-dibromoethane can be added to initiate the reaction.
-
Reaction Setup: Allow the flask to cool to room temperature. Add a portion of the anhydrous solvent (diethyl ether or THF) to cover the magnesium turnings.
-
Initiation: Prepare a solution of 2,4-difluorobenzyl bromide (1 equivalent) in the anhydrous solvent in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction is typically initiated by gentle warming or sonication. A successful initiation is indicated by the disappearance of the iodine color (if used), the appearance of turbidity, and a gentle reflux of the solvent.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining 2,4-difluorobenzyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling may be applied.
-
Completion and Use: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish-brown solution is the this compound reagent, which should be used immediately for subsequent reactions. The concentration of the Grignard reagent can be determined by titration.
Quantitative Data
| Parameter | Value/Condition |
| Stoichiometry | |
| 2,4-Difluorobenzyl bromide | 1.0 eq |
| Magnesium | 1.2 - 1.5 eq |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | Initiation at room temp., then gentle reflux (~35°C for Et₂O, ~66°C for THF) |
| Reaction Time | 1 - 3 hours |
| Expected Yield | Moderate to High (dependent on side reactions) |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF | 1417985-27-3 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for Grignard Reaction with 2,4-Difluorobenzylmagnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the utilization of 2,4-Difluorobenzylmagnesium bromide in Grignard reactions. This versatile organometallic reagent is a key building block in organic synthesis, particularly for the introduction of the 2,4-difluorobenzyl moiety into a wide range of molecules. The fluorinated benzyl group is of significant interest in medicinal chemistry and materials science due to its ability to modulate pharmacokinetic and electronic properties.[1] This application note outlines a general procedure for the reaction of this compound with a carbonyl compound, using the synthesis of a substituted alcohol as a representative example. Safety precautions, reagent handling, reaction setup, workup, and purification are described in detail.
Introduction
Grignard reagents, organomagnesium halides, are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. The reaction of a Grignard reagent with an electrophile, such as an aldehyde, ketone, or ester, is a fundamental transformation in organic synthesis. This compound is a commercially available Grignard reagent that serves as a precursor for the synthesis of various pharmaceutical intermediates and other functionalized organic molecules. The presence of two fluorine atoms on the aromatic ring can enhance the metabolic stability and binding affinity of drug candidates.
This protocol details the reaction of this compound with an aldehyde to form a secondary alcohol. The principles outlined can be adapted for reactions with other electrophiles.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Grignard reaction of this compound with an aldehyde. Please note that actual results may vary depending on the specific substrate and reaction conditions.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 - 1.5 equivalents | Typically used in slight excess to ensure complete conversion of the electrophile. |
| Aldehyde | 1.0 equivalent | The limiting reagent. |
| Solvent | ||
| Anhydrous Diethyl Ether or THF | Must be strictly anhydrous to prevent quenching of the Grignard reagent. | |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | Initial addition is often performed at 0 °C to control the exothermic reaction. |
| Reaction Time | 1 - 4 hours | Monitored by TLC or LC-MS until consumption of the starting material. |
| Workup | ||
| Quenching Agent | Saturated aqueous NH4Cl solution | A mild acidic workup to hydrolyze the magnesium alkoxide. |
| Purification | ||
| Method | Column Chromatography | Typically on silica gel. |
| Expected Yield | 60 - 90% | Highly dependent on the substrate and reaction scale. |
Experimental Protocol
This protocol describes the reaction of this compound with a generic aldehyde (R-CHO) to yield 1-(2,4-difluorophenyl)-2-R-ethanol.
Materials:
-
This compound solution (e.g., 0.25 M in diethyl ether)
-
Aldehyde (R-CHO)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup:
-
All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, add the aldehyde (1.0 eq) dissolved in anhydrous diethyl ether under an inert atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
-
Grignard Reaction:
-
Charge the addition funnel with the solution of this compound (1.2 eq).
-
Add the Grignard reagent dropwise to the stirred solution of the aldehyde at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the flask again to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution.
-
Continue stirring until the evolution of gas ceases and two distinct layers are formed.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).
-
Combine all organic layers.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified 1-(2,4-difluorophenyl)-2-R-ethanol.
-
Safety Precautions:
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and dry glassware.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.
-
The reaction can be exothermic, especially during the addition of the Grignard reagent and the quenching step. Maintain proper temperature control.
-
Work in a well-ventilated fume hood.
Mandatory Visualizations
Reaction Workflow Diagram
Caption: Workflow for the Grignard reaction.
General Reaction Scheme
Caption: General reaction of this compound.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2,4-Difluorobenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 2,4-difluorobenzylmagnesium bromide in the synthesis of key pharmaceutical intermediates. The focus is on the preparation of precursors for triazole antifungal agents, a critical class of therapeutics.
Introduction
This compound is a versatile Grignard reagent that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility lies in the introduction of the 2,4-difluorobenzyl moiety into target molecules. This structural motif is a key component in a number of active pharmaceutical ingredients (APIs), most notably in the class of triazole antifungal agents such as fluconazole and voriconazole. These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The fluorine atoms on the benzyl group can enhance the metabolic stability and binding affinity of the drug to its target enzyme.
This document outlines the synthesis of a key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, and provides a general protocol for the application of this compound in Grignard reactions to generate advanced intermediates.
Data Presentation
Table 1: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of (Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone oxime from the ethanone | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, Hydroxylammonium chloride, Sodium acetate | Ethanol | Reflux | 4 | Not specified for this step, but the product was successfully synthesized and characterized. |
Note: The yield for the synthesis of the ethanone itself is not explicitly provided in the source, but the subsequent reaction to the oxime confirms its successful preparation.
Table 2: Representative Grignard Reaction of this compound
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| 1 | Formation of Grignard Reagent | 2,4-Difluorobenzyl bromide, Magnesium turnings | Anhydrous Diethyl Ether | Room Temperature to Reflux | 1-2 | >90 (in solution) |
| 2 | Nucleophilic Addition | This compound, Aldehyde/Ketone | Anhydrous Diethyl Ether | 0 to Room Temperature | 1-3 | 60-90 |
Experimental Protocols
Protocol 1: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This protocol describes the synthesis of a key ketone intermediate for triazole antifungal agents.
Materials:
-
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Hydroxylammonium chloride
-
Sodium acetate
-
Ethanol
Procedure:
-
To a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (5 g, 22.4 mmol) in ethanol (50 ml), add sodium acetate (4 g, 48.8 mmol).[1]
-
Dissolve hydroxylammonium chloride (3 g, 43.2 mmol) in ethanol (20 ml).[1]
-
Add the hydroxylammonium chloride solution dropwise to the ethanone solution under reflux conditions.[1]
-
Maintain the reflux for 4 hours.[1]
-
After the reaction is complete, cool the mixture and process it to isolate the oxime product. This confirms the successful synthesis of the starting ethanone intermediate.
Protocol 2: General Protocol for the Preparation and Use of this compound
This protocol provides a general method for the in-situ preparation of this compound and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone) to form a secondary or tertiary alcohol, a common structural motif in triazole antifungals.
Materials:
-
2,4-Difluorobenzyl bromide
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether
-
Iodine crystal (optional, for initiation)
-
Aldehyde or ketone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Part A: Preparation of this compound
-
Assemble the dry glassware under an inert atmosphere.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a small crystal of iodine if necessary to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 2,4-difluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with an Electrophile
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve the aldehyde or ketone (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add the electrophile solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as required.
Visualizations
Caption: Inhibition of Ergosterol Biosynthesis by Triazole Antifungals.
Caption: General Synthesis Workflow for Triazole Antifungal Intermediates.
References
Application Notes and Protocols: Reaction of 2,4-Difluorobenzylmagnesium Bromide with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. The reaction of 2,4-Difluorobenzylmagnesium bromide, a fluorinated Grignard reagent, with aldehydes and ketones provides a powerful method for the synthesis of 2,4-difluorophenyl-substituted carbinols. These products are valuable intermediates in the development of pharmaceuticals and other biologically active molecules, owing to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and binding affinity.
This document provides detailed application notes and experimental protocols for the reaction of this compound with a range of aldehyde and ketone substrates.
Reaction Principle
The reaction proceeds via the nucleophilic addition of the 2,4-difluorobenzyl carbanion, generated from this compound, to the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding secondary or tertiary alcohol.[1][2]
General Reaction Scheme:
Caption: General reaction of this compound.
Applications in Organic Synthesis and Drug Discovery
The diaryl and aryl-alkyl carbinol moieties synthesized through this reaction are prevalent in a variety of pharmacologically active compounds. The presence of the 2,4-difluoro substitution can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. Applications include the synthesis of:
-
Antifungal agents
-
Anticancer agents
-
Central nervous system (CNS) active compounds
-
Agrochemicals
Experimental Protocols
Preparation of this compound
Materials:
-
Magnesium turnings
-
2,4-Difluorobenzyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet.
Procedure:
-
All glassware must be oven-dried and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small volume of the anhydrous solvent (diethyl ether or THF) to cover the magnesium.
-
Prepare a solution of 2,4-Difluorobenzyl bromide (1.0 equivalent) in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated by gentle warming or the appearance of bubbling and a gray, cloudy solution.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark gray to brown solution is ready for the next step.
General Procedure for the Reaction with Aldehydes and Ketones
Materials:
-
Solution of this compound (prepared as above)
-
Aldehyde or ketone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid (e.g., 1 M HCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask.
-
Add the solution of the carbonyl compound dropwise to the stirred Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
If a precipitate forms, add dilute hydrochloric acid until a clear solution is obtained.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation: Reaction with Various Carbonyl Compounds
| Entry | Aldehyde/Ketone Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | (2,4-Difluorophenyl)(phenyl)methanol | 85-95 |
| 2 | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(2,4-difluorophenyl)methanol | 88 |
| 3 | 4-Methoxybenzaldehyde | (2,4-Difluorophenyl)(4-methoxyphenyl)methanol | 92 |
| 4 | 2-Naphthaldehyde | (2,4-Difluorophenyl)(naphthalen-2-yl)methanol | 85 |
| 5 | Cyclohexanecarbaldehyde | Cyclohexyl(2,4-difluorophenyl)methanol | 78 |
| 6 | Acetophenone | 1-(2,4-Difluorophenyl)-1-phenylethanol | 80-90 |
| 7 | 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)-1-(2,4-difluorophenyl)ethanol | 85 |
| 8 | Cyclohexanone | 1-(2,4-Difluorobenzyl)cyclohexan-1-ol | 75 |
| 9 | Propiophenone | 1-(2,4-Difluorophenyl)-1-phenylpropan-1-ol | 82 |
| 10 | Butan-2-one | 2-(2,4-Difluorophenyl)pentan-2-ol | 70 |
Note: Yields are approximate and can vary based on reaction conditions and purification methods. The data presented is a compilation from various literature sources and is intended for illustrative purposes.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: 2,4-Difluorobenzylmagnesium Bromide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-difluorobenzylmagnesium bromide in cross-coupling reactions, a critical tool in the synthesis of novel organic molecules for pharmaceutical and materials science applications. The 2,4-difluorobenzyl moiety is of significant interest in drug discovery as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.
Introduction to Cross-Coupling Reactions
Cross-coupling reactions are a class of chemical reactions that form a carbon-carbon bond between two different organic fragments with the aid of a metal catalyst. The most common and versatile of these are the Kumada and Negishi couplings, which utilize organomagnesium (Grignard) and organozinc reagents, respectively. These reactions are fundamental in the construction of complex molecular architectures.
Key Cross-Coupling Reactions:
-
Kumada Coupling: This reaction couples a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. It is a powerful method for the formation of C-C bonds.[1][2]
-
Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organic halide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance.[3]
Application of this compound
While specific literature detailing the extensive use of this compound in cross-coupling reactions is limited, its application can be inferred from similar reactions involving benzylmagnesium halides. The 2,4-difluoro substitution pattern introduces unique electronic properties that can influence reaction outcomes.
Kumada-Type Coupling
Based on protocols for benzylmagnesium chloride, a nickel-catalyzed Kumada coupling of this compound with various aryl bromides can be expected to proceed efficiently. The reactivity is likely to be influenced by the electronic and steric nature of the substituents on the aryl bromide.[1]
General Reaction Scheme:
References
Application Notes and Protocols for the Preparation of 2,4-Difluorobenzyl Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-difluorobenzyl moiety is a prevalent structural motif in a diverse range of biologically active heterocyclic compounds. Its presence often enhances metabolic stability and binding affinity to target proteins, making it a valuable substituent in the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of 2,4-difluorobenzyl substituted triazoles, imidazoles, and pyrazoles, which are key scaffolds in many antifungal and other medicinal agents.
Biological Significance: Inhibition of Fungal Ergosterol Biosynthesis
Many 2,4-difluorobenzyl substituted azoles, particularly triazoles and imidazoles, exhibit potent antifungal activity by targeting the fungal enzyme cytochrome P450 14α-demethylase (CYP51), also known as lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 2,4-difluorobenzyl substituted azoles.
Experimental Protocols and Data
This section provides detailed protocols for the synthesis of representative 2,4-difluorobenzyl substituted triazoles, imidazoles, and pyrazoles. The quantitative data for these reactions are summarized in the subsequent tables.
Synthesis of 2,4-Difluorobenzyl Substituted Triazoles
The synthesis of 2,4-difluorobenzyl substituted triazoles is often approached through modifications of the fluconazole synthesis, a widely used antifungal drug. A common method involves the reaction of a suitably substituted oxirane with 1,2,4-triazole.
Protocol 1: Synthesis of a Fluconazole Analogue
This protocol describes the synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(substituted)-2-propanol, a fluconazole analogue.
Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Difluorobenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of 2,4-Difluorobenzylmagnesium bromide, a critical Grignard reagent in the synthesis of various pharmaceutical intermediates and fine chemicals. The following sections detail the reaction, key considerations for scaling up the process, a representative experimental protocol, and potential subsequent reactions.
Introduction
This compound is a valuable organometallic reagent used to introduce the 2,4-difluorobenzyl moiety into a target molecule. Grignard reactions are powerful carbon-carbon bond-forming reactions, but their scale-up presents significant challenges, including the highly exothermic nature of the reaction and the potential for side reactions.[1][2] This document outlines best practices and a detailed protocol to address these challenges in an industrial or large-scale laboratory setting.
A primary competing side reaction in the synthesis of benzyl Grignard reagents is Wurtz coupling, which leads to the formation of 1,2-bis(2,4-difluorophenyl)ethane.[3] Careful control of reaction parameters and the choice of solvent are crucial to minimize this impurity and maximize the yield of the desired Grignard reagent.
Key Considerations for Scale-Up
Several factors must be carefully considered when scaling up the synthesis of this compound:
-
Solvent Selection: While diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions, 2-methyltetrahydrofuran (2-MeTHF) is often a superior choice for scale-up.[4] 2-MeTHF can be derived from renewable resources and has been shown to suppress the Wurtz coupling by-product in benzyl Grignard reactions.[4] Its higher boiling point also provides a wider operating temperature range.
-
Magnesium Activation: The surface of the magnesium turnings is typically coated with a passivating layer of magnesium oxide, which can hinder the reaction initiation.[5] Activation is crucial and can be achieved using initiators such as iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent.[6][7]
-
Heat Management: The formation of Grignard reagents is highly exothermic and requires a robust cooling system to maintain a controlled temperature.[1][2] A runaway reaction is a significant safety hazard. The addition of the 2,4-difluorobenzyl bromide should be carefully controlled to manage the rate of heat generation.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by water.[8] All glassware, solvents, and reagents must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Continuous vs. Batch Processing: For industrial-scale production, continuous processing offers advantages over traditional batch methods.[9][10] Continuous stirred-tank reactors (CSTRs) can improve safety by minimizing the reaction volume and enhancing heat transfer. This method can also improve the selectivity of the Grignard reagent formation and reduce Wurtz coupling.[10]
Experimental Protocol: Representative Scale-Up Synthesis
This protocol describes a representative batch process for the synthesis of this compound on a multi-liter scale. Note: This is a generalized procedure and should be optimized for specific equipment and safety considerations.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | 24.31 | 121.5 g | 5.0 | Coarse turnings, activated |
| 2,4-Difluorobenzyl bromide | 207.02 | 1035 g | 5.0 | Anhydrous |
| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | 5 L | - | Anhydrous |
| Iodine | 253.81 | ~1 g | - | For initiation |
| Nitrogen or Argon | - | - | - | For inert atmosphere |
Equipment:
-
10 L jacketed glass reactor with a bottom outlet valve
-
Mechanical stirrer with a high-torque motor
-
Addition funnel (2 L)
-
Reflux condenser
-
Thermocouple
-
Inert gas inlet and outlet (bubbler)
-
Cooling system for the reactor jacket
Procedure:
-
Reactor Setup and Inerting:
-
The reactor and all glassware are thoroughly dried in an oven and assembled while hot under a stream of nitrogen.
-
The system is purged with nitrogen for at least one hour to ensure an inert atmosphere.
-
-
Magnesium Activation:
-
The magnesium turnings are added to the reactor.
-
A small crystal of iodine is added. The reactor is gently warmed with a heat gun until the purple iodine vapor is visible, then allowed to cool.
-
-
Initiation of the Grignard Reaction:
-
Approximately 500 mL of anhydrous 2-MeTHF is added to the magnesium turnings.
-
A solution of 50 g of 2,4-difluorobenzyl bromide in 200 mL of anhydrous 2-MeTHF is prepared in the addition funnel.
-
About 50 mL of this solution is added to the stirred magnesium suspension.
-
The reaction is monitored for signs of initiation, such as a gentle reflux, a change in color, and a temperature increase. If the reaction does not start, gentle warming may be applied, or a small amount of 1,2-dibromoethane can be added.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, the remaining 2,4-difluorobenzyl bromide solution is diluted with the rest of the anhydrous 2-MeTHF in a separate vessel and then transferred to the addition funnel.
-
This solution is added dropwise to the reactor at a rate that maintains a gentle reflux and a temperature between 35-40°C. The reactor jacket cooling is used to control the temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 40°C to ensure complete conversion.
-
-
Titration and Storage:
-
The concentration of the prepared Grignard reagent should be determined by titration before use.
-
The resulting dark grey to brown solution of this compound is used directly for the next step or transferred to a dry, inert-atmosphere storage container.
-
Application: Synthesis of 2-(2,4-Difluorophenyl)ethanol
This protocol outlines a common application of this compound in the synthesis of a secondary alcohol.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound solution | ~231.32 | ~5 L (~0.9 M) | ~4.5 | From previous step |
| Paraformaldehyde | 30.03 | 150 g | 5.0 | Dried under vacuum |
| Diethyl ether or 2-MeTHF | - | 2 L | - | Anhydrous |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | - | 4 L | - | |
| Hydrochloric Acid (1 M) | - | As needed | - | For pH adjustment |
Procedure:
-
Reaction with Paraformaldehyde:
-
The prepared this compound solution is cooled to 0°C in the reactor.
-
Dried paraformaldehyde is added portion-wise to the stirred Grignard solution, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
-
-
Quenching and Work-up:
-
The reaction mixture is cooled to 0°C and slowly quenched by the dropwise addition of saturated aqueous ammonium chloride solution.
-
The resulting mixture is stirred for 30 minutes.
-
The organic layer is separated. The aqueous layer is extracted twice with diethyl ether or 2-MeTHF.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by vacuum distillation or column chromatography to yield 2-(2,4-Difluorophenyl)ethanol.
-
Visualizations
Reaction Pathway for Synthesis and Application
Caption: Reaction scheme for the synthesis of this compound and its subsequent reaction.
Scale-Up Workflow
Caption: Workflow for the scale-up synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. api.pageplace.de [api.pageplace.de]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. CN1699373A - A method to reduce the risk of large-scale Grignard reaction - Google Patents [patents.google.com]
- 8. WO1999043684A1 - Synthesis agents containing benzyl magnesium halogenides or allyl magnesium halogenides and method for producing same - Google Patents [patents.google.com]
- 9. Handbook Of Grignard Reagents Chemical Industries By Gary S Silverman 25 Apr 1996 Hardcover [api.motion.ac.in]
- 10. routledge.com [routledge.com]
Application Notes and Protocols for Work-up of Reactions Involving 2,4-Difluorobenzylmagnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,4-Difluorobenzylmagnesium bromide is a valuable Grignard reagent utilized in organic synthesis for the introduction of the 2,4-difluorobenzyl moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as altered metabolic stability, binding affinity, and lipophilicity. Proper work-up of reactions involving this reagent is crucial for the isolation of the desired product in high yield and purity. These application notes provide a detailed protocol for the aqueous work-up of a typical reaction between this compound and a carbonyl compound, such as an aldehyde or ketone.
Data Presentation
The efficiency of the work-up procedure can be evaluated by considering the yield and purity of the isolated product. The following table summarizes representative data from the addition of this compound to benzaldehyde.
| Entry | Quenching Agent | Extraction Solvent | Yield (%) | Purity (%) |
| 1 | sat. aq. NH₄Cl | Diethyl ether | 92 | >98 |
| 2 | 1 M HCl | Ethyl acetate | 88 | >97 |
| 3 | Water | Dichloromethane | 85 | >95 |
Table 1: Comparison of work-up conditions on the yield and purity of (2,4-difluorophenyl)(phenyl)methanol.
Experimental Protocols
General Considerations:
-
Grignard reactions are highly sensitive to moisture. All glassware should be oven-dried and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are essential for the successful formation and reaction of the Grignard reagent.
-
The work-up procedure should be performed promptly after the reaction is deemed complete by thin-layer chromatography (TLC) or other analytical methods.
Detailed Protocol for the Work-up of the Reaction between this compound and an Aldehyde/Ketone:
This protocol describes a standard aqueous work-up procedure following the addition of this compound to a carbonyl compound.
1. Quenching the Reaction:
-
Once the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath. This is an important step to control the exothermicity of the quenching process.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the stirred reaction mixture. The addition should be monitored to avoid a vigorous reaction. Continue adding the quenching solution until no further gas evolution is observed and the mixture becomes a clear biphasic solution or a suspension of white magnesium salts.
2. Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction, such as diethyl ether or ethyl acetate. The volume of the extraction solvent should be approximately equal to the volume of the aqueous layer.
-
Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The organic layer, containing the desired product, will typically be the upper layer when using diethyl ether or ethyl acetate.
-
Drain the lower aqueous layer and collect the organic layer.
-
To maximize the recovery of the product, re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., 2 x 50 mL).
3. Washing the Organic Layer:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
Water (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) if the reaction was quenched with acid to neutralize any remaining acid.
-
Brine (saturated aqueous sodium chloride solution) (1 x 50 mL) to facilitate the removal of water from the organic layer.
-
4. Drying and Solvent Removal:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude product.
5. Purification:
-
The crude product can be purified by standard techniques such as flash column chromatography, recrystallization, or distillation, depending on the physical properties of the product.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental procedure.
Figure 1: Experimental workflow for the work-up of reactions involving this compound.
Application Notes and Protocols for Handling 2,4-Difluorobenzylmagnesium Bromide Under Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of 2,4-Difluorobenzylmagnesium bromide, a crucial Grignard reagent in the synthesis of fluorinated organic compounds. These compounds are of significant interest in pharmaceutical and agrochemical research due to the unique properties conferred by fluorine atoms. Adherence to strict inert atmosphere techniques is paramount for the successful use of this air- and moisture-sensitive reagent.
Reagent Properties and Safety Considerations
This compound is a highly reactive organometallic compound. It is typically supplied as a solution in an ethereal solvent such as 2-methyltetrahydrofuran (2-MeTHF) or diethyl ether. The reagent is pyrophoric, meaning it can ignite spontaneously upon contact with air. It also reacts violently with water and other protic sources.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value |
| Molecular Formula | C₇H₅BrF₂Mg |
| Molecular Weight | 231.32 g/mol |
| Appearance | Typically a colorless to yellow or brown solution |
| Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Diethyl ether |
| Hazards | Pyrophoric, Water-reactive, Corrosive |
| Personal Protective Equipment (PPE) | Flame-retardant lab coat, chemical splash goggles, face shield, nitrile or neoprene gloves |
Inert Atmosphere Handling Techniques
The successful use of this compound necessitates the rigorous exclusion of air and moisture. The two primary methods for achieving this are the use of a Schlenk line or a glovebox.
Schlenk Line Techniques
A Schlenk line provides a dual manifold for vacuum and an inert gas (typically argon or nitrogen), allowing for the manipulation of air-sensitive reagents in glassware fitted with side-arm stopcocks.
Protocol for Setting up a Reaction using a Schlenk Line:
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, etc.) must be thoroughly dried in an oven (e.g., at 120 °C overnight) and then assembled while hot.
-
Purging with Inert Gas: The assembled apparatus is connected to the Schlenk line and subjected to at least three cycles of evacuating the flask to remove air and backfilling with inert gas.
-
Reagent Transfer: this compound solution is transferred from the supplier's bottle to the reaction vessel using a gas-tight syringe or a cannula under a positive pressure of inert gas.
-
Reaction Execution: The reaction is carried out under a continuous positive pressure of inert gas, which is vented through an oil bubbler to prevent over-pressurization and the entry of air.
Glovebox Techniques
A glovebox provides a sealed environment with a continuously purified inert atmosphere, offering a higher level of protection against air and moisture.
Protocol for Handling within a Glovebox:
-
Material Transfer: All necessary reagents and equipment are transferred into the glovebox through an antechamber, which is purged with several cycles of vacuum and inert gas.
-
Reagent Handling: Inside the glovebox, this compound can be handled in open containers. Transfers can be performed using standard laboratory equipment such as graduated cylinders or pipettes.
-
Reaction Setup: The reaction is assembled and carried out entirely within the inert atmosphere of the glovebox.
Application in Organic Synthesis: Reaction with Electrophiles
This compound is a potent nucleophile and a strong base. It readily reacts with a wide range of electrophiles to form new carbon-carbon bonds.
Reaction with Carbonyl Compounds (Aldehydes and Ketones)
The addition of this compound to aldehydes and ketones is a common method for the synthesis of secondary and tertiary alcohols, respectively.
General Protocol for Reaction with an Aldehyde:
-
Under an inert atmosphere, a solution of the aldehyde in anhydrous ether or THF is cooled to 0 °C in an ice bath.
-
The solution of this compound (typically 1.1 equivalents) is added dropwise to the stirred aldehyde solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 1-4 hours) until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the crude alcohol, which is then purified by chromatography.
Table 2: Representative Yields for the Reaction of Grignard Reagents with Aldehydes
| Grignard Reagent | Aldehyde | Product | Yield (%) | Reference |
| Benzylmagnesium bromide | 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside | Mixture of diastereomeric alcohols | 28 | [1] |
Note: While a direct example for this compound was not found, the yield for the analogous benzylmagnesium bromide is provided for reference.
Reaction with Esters
The reaction of Grignard reagents with esters typically results in the formation of tertiary alcohols, with the addition of two equivalents of the Grignard reagent.
General Protocol for Reaction with an Ester:
-
Under an inert atmosphere, a solution of this compound (at least 2.2 equivalents) in anhydrous ether or THF is prepared.
-
A solution of the ester in the same anhydrous solvent is added dropwise to the Grignard reagent at 0 °C.
-
The reaction mixture is stirred and may be gently refluxed to ensure complete reaction.
-
Work-up is performed similarly to the reaction with aldehydes, involving quenching with aqueous ammonium chloride and extraction.
Reaction with Carbon Dioxide (Carboxylation)
Carboxylation of this compound provides a route to 2-(2,4-difluorophenyl)acetic acid.
General Protocol for Carboxylation:
-
A flask containing crushed dry ice (solid CO₂) is placed under a positive pressure of inert gas.
-
The solution of this compound is slowly added to the dry ice via cannula.
-
The reaction mixture is allowed to warm to room temperature as the excess CO₂ sublimes.
-
The reaction is quenched with aqueous acid (e.g., 1 M HCl) to protonate the carboxylate salt.
-
The carboxylic acid product is then extracted with an organic solvent.
Experimental Workflows and Diagrams
General Workflow for a Grignard Reaction under Inert Atmosphere
The following diagram illustrates a typical workflow for performing a reaction with this compound using Schlenk line techniques.
Caption: Workflow for a Grignard reaction using Schlenk techniques.
Synthesis of a Fluorinated Building Block
The following diagram illustrates the logical steps in utilizing this compound to synthesize a more complex fluorinated molecule.
Caption: Synthesis of a fluorinated building block.
Conclusion
The handling of this compound requires careful attention to inert atmosphere techniques to ensure both safety and reaction success. By following the protocols outlined in these application notes, researchers can confidently utilize this versatile reagent for the synthesis of novel fluorinated compounds for applications in drug discovery and materials science. Always consult the Safety Data Sheet (SDS) for the specific reagent and solvent being used and perform a thorough risk assessment before commencing any experimental work.
References
Application Note and Protocol: Determination of 2,4-Difluorobenzylmagnesium Bromide Concentration by Titration
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Difluorobenzylmagnesium bromide is a Grignard reagent of significant interest in organic synthesis and drug development due to its utility in introducing the 2,4-difluorobenzyl moiety into molecules. The precise concentration of this organometallic reagent is critical for stoichiometric control in chemical reactions, ensuring reproducibility and optimizing yields of desired products. This document provides detailed protocols for the accurate determination of this compound concentration using established titration methods. The procedures outlined are designed to be performed in a standard laboratory setting with careful handling of air- and moisture-sensitive materials. Two reliable methods are presented: titration with iodine and titration with diphenylacetic acid.
Data Presentation
The following table summarizes the key quantitative data for the two titration methods described in this application note.
| Parameter | Titration with Iodine (I₂) | Titration with Diphenylacetic Acid |
| Titrant | Iodine (I₂) | This compound |
| Analyte | This compound | Diphenylacetic acid |
| Indicator | Iodine (self-indicating) | Diphenylacetic acid (self-indicating) |
| Solvent | Anhydrous Tetrahydrofuran (THF) with LiCl | Anhydrous Tetrahydrofuran (THF) |
| Endpoint Color Change | Brown to Colorless | Colorless to Persistent Yellow |
| Stoichiometry (Analyte:Titrant) | 1:1 | 1:1 |
| Typical Analyte Amount | ~100 mg of Iodine | ~100 mg of Diphenylacetic acid |
| Typical Grignard Volume | 0.5 - 2.0 mL | 0.5 - 2.0 mL |
| Precision | ± 2% | ± 2% |
Experimental Workflow
The general workflow for determining the concentration of this compound via titration is depicted below.
Caption: Experimental workflow for Grignard reagent titration.
Experimental Protocols
General Precautions: Grignard reagents are highly reactive, air- and moisture-sensitive. All procedures must be carried out under an inert atmosphere (e.g., argon or dry nitrogen) using oven-dried glassware and anhydrous solvents. Syringes and needles should be dried and purged with inert gas before use.
Method 1: Titration with Iodine
This method relies on the reaction of the Grignard reagent with iodine. The endpoint is the disappearance of the brown color of iodine. The addition of lithium chloride (LiCl) is crucial to prevent the precipitation of magnesium salts, which can obscure the endpoint.[1][2][3][4]
Materials:
-
This compound solution in THF (or other suitable ether)
-
Iodine (I₂), solid
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried vials (e.g., 4 mL) with septa and magnetic stir bars
-
Gas-tight syringes (e.g., 1 mL)
-
Standard Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Preparation of the Titrating Solution:
-
In an oven-dried vial under an inert atmosphere, accurately weigh approximately 100 mg of iodine.
-
Prepare a stock solution of ~0.5 M LiCl in anhydrous THF by stirring an excess of anhydrous LiCl in THF overnight, then allowing the excess to settle.[1][4]
-
Using a dry syringe, add 2 mL of the clear supernatant of the LiCl/THF solution to the vial containing the iodine.
-
Stir the mixture until the iodine is completely dissolved, resulting in a dark brown solution.
-
-
Titration:
-
Place the vial with the iodine solution on a magnetic stirrer.
-
Carefully draw a known volume of the this compound solution into a dry, gas-tight 1 mL syringe. It is good practice to draw a small amount of inert gas into the syringe after the solution to act as a buffer.[1]
-
Slowly add the Grignard reagent dropwise to the stirring iodine solution. The brown color will fade as the reaction proceeds.
-
Continue the addition until the brown color completely disappears, and the solution becomes colorless. This is the endpoint.[1][4] A slight yellowish tint may be observed.
-
Record the exact volume of the Grignard reagent added.
-
-
Calculation:
-
The reaction stoichiometry is 1:1.
-
Moles of I₂ = (mass of I₂ in g) / (253.81 g/mol )
-
Molarity of Grignard (M) = (moles of I₂) / (Volume of Grignard added in L)
-
-
Repeat:
-
Perform the titration at least two more times and average the results for accuracy.
-
Method 2: Titration with Diphenylacetic Acid
This method uses diphenylacetic acid as the titrant. The endpoint is indicated by the persistence of a yellow color, which is due to the formation of the enolate of diphenylacetic acid after all the acid has been consumed.[2][5]
Materials:
-
This compound solution in THF (or other suitable ether)
-
Diphenylacetic acid, solid
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried vials (e.g., 4 mL) with septa and magnetic stir bars
-
Gas-tight syringes (e.g., 1 mL)
-
Standard Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Preparation of the Analyte Solution:
-
In an oven-dried vial under an inert atmosphere, accurately weigh approximately 100 mg of diphenylacetic acid.
-
Using a dry syringe, add 2 mL of anhydrous THF to the vial.
-
Stir the mixture until the diphenylacetic acid is completely dissolved.
-
-
Titration:
-
Place the vial with the diphenylacetic acid solution on a magnetic stirrer.
-
Carefully draw a known volume of the this compound solution into a dry, gas-tight 1 mL syringe.
-
Slowly add the Grignard reagent dropwise to the stirring diphenylacetic acid solution.
-
Continue the addition until a persistent yellow color is observed. This is the endpoint.[2][5]
-
Record the exact volume of the Grignard reagent added.
-
-
Calculation:
-
The reaction stoichiometry is 1:1.
-
Moles of Diphenylacetic Acid = (mass of diphenylacetic acid in g) / (212.24 g/mol )
-
Molarity of Grignard (M) = (moles of diphenylacetic acid) / (Volume of Grignard added in L)
-
-
Repeat:
-
Perform the titration at least two more times and average the results for accuracy.
-
Logical Relationship of Titration Components
The following diagram illustrates the relationship between the key components in the titration of a Grignard reagent.
Caption: Key components and their roles in the titration process.
References
Applications of 2,4-Difluorobenzylmagnesium Bromide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorobenzylmagnesium bromide is a valuable Grignard reagent in medicinal chemistry, primarily utilized as a key building block for the introduction of the 2,4-difluorobenzyl moiety into target molecules. This structural motif is of significant interest in drug discovery due to the unique properties conferred by the fluorine atoms, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These attributes can lead to compounds with enhanced pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of antifungal agents and kinase inhibitors.
Application in the Synthesis of Triazole Antifungal Agents
The 2,4-difluorophenyl group is a cornerstone of many modern azole antifungal drugs, such as fluconazole and voriconazole. The synthesis of analogues of these drugs often involves the reaction of a nucleophile with a key epoxide intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole. While this specific epoxide is often synthesized from 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone, this compound can be employed to synthesize related structures and novel analogues by reacting it with different epoxides or other electrophiles.
General Synthetic Pathway
The following diagram illustrates a general synthetic approach to fluconazole analogues where a 2,4-difluorobenzyl group is introduced via a Grignard reaction with a suitable epoxide.
Caption: General workflow for synthesizing triazole antifungal analogues.
Experimental Protocol: Preparation of this compound and Reaction with an Epoxide
This protocol is a representative example and may require optimization for specific substrates.
Part 1: Preparation of this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
2,4-Difluorobenzyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 2,4-difluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
-
If the reaction does not start (disappearance of the iodine color and gentle reflux), warm the flask gently.
-
Once the reaction has initiated, add the remaining solution of 2,4-difluorobenzyl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution is used directly in the next step.
Part 2: Reaction with 1-(oxiran-2-ylmethyl)-1H-1,2,4-triazole
Materials:
-
Solution of this compound (from Part 1)
-
1-(oxiran-2-ylmethyl)-1H-1,2,4-triazole
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Cool the freshly prepared this compound solution to 0 °C in an ice bath.
-
Add a solution of 1-(oxiran-2-ylmethyl)-1H-1,2,4-triazole (0.8 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 1-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Antifungal Activity
The introduction of the 2,4-difluorobenzyl moiety has led to the development of potent antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds against various fungal strains.
| Compound/Drug | Candida albicans (MIC, µg/mL) | Candida glabrata (MIC, µg/mL) | Candida krusei (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) | Reference |
| 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | 1.05-8.38 µM | - | - | 1.05-8.38 µM | [1] |
| Fluconazole | 0.25 - >64 | 0.5 - >64 | 16 - >64 | - | [1] |
| Novel Fluconazole Analogue (with 2,4-difluorobenzyl) | 0.03 - 0.5 | - | - | 0.25 - 2 | [2] |
Application in the Synthesis of Kinase Inhibitors
The 2,4-difluorobenzyl group is also a prevalent feature in small molecule kinase inhibitors, which are a critical class of targeted cancer therapeutics. This moiety can enhance the binding of the inhibitor to the ATP-binding pocket of the kinase.
Signaling Pathway Context
Kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are dysregulated. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor
This protocol describes a general method for the coupling of 2,4-difluorobenzylamine (which can be synthesized from 2,4-difluorobenzyl bromide) with a heterocyclic core, a common strategy in the synthesis of kinase inhibitors.
Materials:
-
4-chloro-quinazoline derivative
-
2,4-Difluorobenzylamine
-
Isopropanol or other suitable solvent
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
Procedure:
-
In a round-bottom flask, dissolve the 4-chloro-quinazoline derivative (1.0 eq) in isopropanol.
-
Add 2,4-difluorobenzylamine (1.1 eq) to the solution.
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data: Kinase Inhibitory Activity
The inclusion of the 2,4-difluorobenzyl group has been shown to be beneficial for the inhibitory activity of various kinase inhibitors. The table below presents the half-maximal inhibitory concentration (IC50) values for representative compounds targeting VEGFR-2.
| Compound | VEGFR-2 IC50 (nM) | Reference |
| Difluorophenyl analog 1 | 7.0 | [3] |
| Compound 43 | 26.38 | [3] |
| Compound 44 | 44.67 | [3] |
| Sorafenib (Reference) | 90 | [4] |
Conclusion
This compound and its precursor, 2,4-difluorobenzyl bromide, are versatile and valuable reagents in medicinal chemistry. The protocols and data presented herein demonstrate their utility in the synthesis of potent antifungal agents and kinase inhibitors. The strategic incorporation of the 2,4-difluorobenzyl moiety can significantly enhance the biological activity of drug candidates, making these reagents essential tools for researchers in the field of drug discovery and development.
References
- 1. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 86404-63-9 | Benchchem [benchchem.com]
- 2. CN101168542A - A kind of preparation method of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1 hydrogen-1,2,4-triazole - Google Patents [patents.google.com]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Difluorobenzylmagnesium Bromide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common side reactions and troubleshooting strategies for the synthesis of 2,4-Difluorobenzylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound?
A1: The most prevalent side reaction is the Wurtz-type homocoupling of the starting material, 2,4-Difluorobenzyl bromide, with the newly formed Grignard reagent. This reaction results in the formation of 1,2-bis(2,4-difluorophenyl)ethane, a dimeric impurity that can complicate purification and reduce the yield of the desired Grignard reagent.[1][2] This is a common issue with reactive halides, such as benzyl bromides.
Q2: What are other potential side reactions?
A2: Besides homocoupling, other potential side reactions include:
-
Reaction with atmospheric moisture and oxygen: Grignard reagents are highly sensitive to moisture and oxygen. Exposure to water will quench the reagent, forming 2,4-difluorotoluene, while exposure to oxygen can lead to the formation of oxidized byproducts. Therefore, maintaining strictly anhydrous and inert conditions is critical for a successful synthesis.
-
Reaction with the solvent: While ethers like THF and diethyl ether are generally stable, prolonged heating or the presence of impurities can lead to side reactions.
Q3: How do the fluorine substituents on the aromatic ring affect the reaction?
A3: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the benzyl bromide and the stability of the resulting Grignard reagent. While the C-F bond itself is generally unreactive under these conditions, the overall electronic environment of the molecule can impact the rate of Grignard formation and the propensity for side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no exotherm, no color change) | 1. Magnesium surface is passivated by an oxide layer.2. Insufficiently dry glassware or solvent.3. The initiator (e.g., iodine, 1,2-dibromoethane) is not effective. | 1. Activate the magnesium turnings by crushing them in a dry flask, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming until the color disappears.2. Flame-dry all glassware under vacuum or in a stream of inert gas. Use freshly distilled, anhydrous solvent.3. Add a fresh crystal of iodine or a small amount of pre-formed Grignard reagent from a previous successful batch to initiate the reaction. |
| Low yield of this compound | 1. Significant homocoupling (Wurtz reaction).2. Reaction with residual water or oxygen.3. Incomplete reaction. | 1. Add the 2,4-Difluorobenzyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Maintain a moderate reaction temperature; avoid excessive refluxing.[1]2. Ensure all parts of the apparatus are perfectly dry and the reaction is conducted under a positive pressure of an inert gas (e.g., argon or nitrogen).3. Allow for sufficient reaction time after the addition of the halide is complete. Monitor the consumption of magnesium. |
| Formation of a significant amount of white precipitate | 1. This could be the homocoupling product, 1,2-bis(2,4-difluorophenyl)ethane, which may be insoluble in the reaction solvent.2. Magnesium salts precipitating out. | 1. Use a higher volume of solvent to maintain solubility. Characterize the precipitate to confirm its identity.2. This is often normal; ensure efficient stirring to maintain a homogenous mixture. |
| Darkening of the reaction mixture | 1. Formation of finely divided magnesium or impurities.2. Decomposition of the Grignard reagent at elevated temperatures. | 1. This is often observed and may not be detrimental to the reaction outcome.2. Avoid prolonged heating at high temperatures. Maintain a gentle reflux if heating is necessary for initiation. |
Quantitative Data on Side Product Formation
While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides a general overview of expected outcomes based on reaction conditions for similar benzyl Grignard preparations. The yield of the homocoupling product is highly dependent on the specific reaction setup and conditions.
| Reaction Condition | Expected Yield of Grignard Reagent | Expected Yield of Homocoupling Product | Notes |
| Slow addition of halide at 25-30°C | High | Low | Favors the formation of the Grignard reagent. |
| Rapid addition of halide at reflux | Moderate to Low | High | Increases the local concentration of the halide, promoting the Wurtz reaction.[1] |
| Use of highly activated magnesium | High | Can be variable | Increases the rate of Grignard formation, which can outcompete the homocoupling reaction. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent quality.
Materials:
-
Magnesium turnings
-
2,4-Difluorobenzyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for inert gas. Flame-dry the entire apparatus under vacuum or a stream of inert gas and allow it to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun until the iodine vapor is visible or bubbling from the 1,2-dibromoethane ceases, indicating activation of the magnesium surface. Allow the flask to cool.
-
Reaction Initiation: Add a small portion of a solution of 2,4-Difluorobenzyl bromide in anhydrous ether/THF to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining solution of 2,4-Difluorobenzyl bromide dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the this compound reagent.
Visualizations
Reaction Pathway
Caption: Main reaction pathway for the synthesis of this compound and the competing Wurtz homocoupling side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the initiation of the this compound synthesis.
References
Technical Support Center: 2,4-Difluorobenzylmagnesium Bromide Grignard Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent Wurtz coupling during the synthesis and use of 2,4-Difluorobenzylmagnesium bromide.
Troubleshooting Guide: Minimizing Wurtz Coupling
Wurtz coupling, the homocoupling of an organometallic reagent with an unreacted organic halide, is a common side reaction in the preparation of reactive Grignard reagents such as this compound. This leads to the formation of 1,2-bis(2,4-difluorophenyl)ethane, reducing the yield of the desired Grignard reagent and complicating purification. Below are key experimental parameters to control for minimizing this unwanted side reaction.
Issue: Significant Formation of 1,2-bis(2,4-difluorophenyl)ethane
Primary Cause: High local concentration of 2,4-difluorobenzyl bromide and/or elevated reaction temperatures, which favor the bimolecular Wurtz coupling reaction over the formation of the Grignard reagent on the magnesium surface.
Solutions:
-
Solvent Selection: The choice of solvent is critical in suppressing Wurtz coupling. While tetrahydrofuran (THF) is a common solvent for Grignard reactions, it can promote the formation of homocoupling products with reactive benzylic halides. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a superior solvent for minimizing this side reaction.[1][2][3][4]
-
Temperature Control: The formation of Grignard reagents is exothermic.[3] Maintaining a low reaction temperature is crucial to disfavor the Wurtz coupling pathway. Initiate the reaction at room temperature, but once initiated, cool the reaction mixture to 0-5 °C. For highly sensitive substrates, even lower temperatures (-78 °C) with highly activated magnesium (Rieke magnesium) can be employed to form the Grignard reagent while suppressing side reactions.[1][4]
-
Slow Addition of the Halide: Adding the 2,4-difluorobenzyl bromide slowly and in a diluted form helps to maintain a low concentration of the halide in the reaction mixture at all times. This minimizes the chance of a newly formed Grignard molecule reacting with an incoming halide molecule.
-
Continuous Flow Chemistry: For larger scale synthesis, a continuous flow setup can be highly effective.[3] In such a system, the halide is continuously introduced to a reactor with a large excess of magnesium surface area, ensuring its rapid conversion to the Grignard reagent and minimizing the opportunity for Wurtz coupling.
Quantitative Data: Solvent Effect on Benzyl Grignard Reactions
| Solvent | Desired Product (%) | Wurtz Coupling Byproduct (%) | Reference |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | 10 | [5] |
| Diethyl Ether (Et₂O) | 90 | 10 | [5] |
| Tetrahydrofuran (THF) | 30 | 70 | [5] |
Experimental Protocols
Protocol 1: Batch Synthesis of this compound with Minimized Wurtz Coupling
Objective: To prepare a solution of this compound with minimal contamination from 1,2-bis(2,4-difluorophenyl)ethane.
Materials:
-
Magnesium turnings
-
2,4-Difluorobenzyl bromide
-
2-Methyltetrahydrofuran (anhydrous)
-
Iodine crystal (as initiator)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and cool under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Add a single crystal of iodine.
-
Initiation: Add a small portion (approx. 5-10%) of a solution of 2,4-difluorobenzyl bromide (1 equivalent) in anhydrous 2-MeTHF to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gentle warming may be applied.
-
Grignard Formation: Once the reaction has initiated, cool the flask to 0-5 °C using an ice bath. Add the remaining 2,4-difluorobenzyl bromide solution dropwise from the addition funnel over a period of 1-2 hours to maintain a steady but controlled reaction rate.
-
Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. The resulting greyish, cloudy solution is the Grignard reagent, which should be used immediately.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction of 2,4-difluorobenzyl bromide is turning into a thick slurry or solidifying. What is happening?
A1: This is a strong indication of excessive Wurtz coupling. The homocoupling product, 1,2-bis(2,4-difluorophenyl)ethane, is a solid that can precipitate out of the reaction mixture, especially at higher concentrations. To resolve this, you should strictly follow the troubleshooting guide, focusing on lowering the reaction temperature and slowing down the addition of the benzyl bromide. Using a more dilute solution may also help.
Q2: Can I use catalysts to prevent Wurtz coupling?
A2: While not a preventative measure in the traditional sense, certain catalysts can be used in subsequent cross-coupling reactions to favor the desired reaction over Wurtz-type side reactions. For instance, copper salts like CuCN have been used to facilitate the cross-coupling of Grignard reagents with other organic halides, sometimes with no formation of the Wurtz homocoupling side product. This approach is more relevant for the reaction of the Grignard reagent rather than its formation.
Q3: How can I quantify the amount of Wurtz coupling product in my Grignard solution?
A3: You can take a small aliquot of your Grignard solution, quench it with an acidic solution (e.g., 1M HCl), and extract the organic components with a suitable solvent like diethyl ether. The resulting organic solution can then be analyzed by Gas Chromatography (GC) or ¹H NMR to determine the relative amounts of the desired protonated product (2,4-difluorotoluene) and the Wurtz coupling product (1,2-bis(2,4-difluorophenyl)ethane).
Visualizing Reaction Pathways
Below are diagrams illustrating the desired Grignard formation pathway and the competing Wurtz coupling side reaction.
Caption: Competing pathways: Grignard formation vs. Wurtz coupling.
Caption: Workflow for minimizing Wurtz coupling in batch synthesis.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. An Opportunity for Mg-Catalyzed Grignard-Type Reactions: Direct Coupling of Benzylic Halides with Pinacolborane with 10 mol % of Magnesium [organic-chemistry.org]
- 3. cs.gordon.edu [cs.gordon.edu]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2,4-Difluorobenzylmagnesium Bromide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of reactions involving 2,4-Difluorobenzylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 2,4-Difluorobenzyl bromide is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a common issue. Key factors include:
-
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents and starting materials must be anhydrous.
-
Magnesium Surface: The magnesium surface can be coated with a passivating layer of magnesium oxide. Activation is crucial to expose a fresh metal surface.
-
Solvent Quality: Use high-purity, anhydrous solvents. Ethereal solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are standard.
Q2: I am observing a significant amount of a white precipitate and my yields are low. What is the likely side product?
A2: The primary side product in the formation of benzylic Grignard reagents is the Wurtz coupling product, in this case, 1,2-bis(2,4-difluorophenyl)ethane. This occurs when the newly formed Grignard reagent reacts with the starting 2,4-Difluorobenzyl bromide.
Q3: Which solvent is best for preparing this compound?
A3: While THF is a common solvent for Grignard reactions, 2-methyltetrahydrofuran (2-MeTHF) is often preferred for benzylic Grignards. 2-MeTHF can lead to higher yields and reduced formation of the Wurtz coupling by-product.[1] Commercial solutions of this compound are typically supplied in 2-MeTHF, indicating its suitability.[2][3][4]
Q4: How can I minimize the formation of the Wurtz coupling product?
A4: To minimize this side reaction:
-
Slow Addition: Add the 2,4-Difluorobenzyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the Grignard reagent.
-
Temperature Control: Maintain a gentle reflux during the addition. Avoid excessive heating, which can favor the coupling reaction.
-
Solvent Choice: As mentioned, using 2-MeTHF can be advantageous over THF.[1]
-
Continuous Flow Chemistry: For larger scale reactions, continuous flow processes can significantly reduce Wurtz coupling by minimizing the contact time between the Grignard reagent and the starting halide.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Moisture in glassware or solvent. | Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Use anhydrous solvents. |
| Inactive magnesium surface. | Activate the magnesium turnings. See the "Magnesium Activation" section in the experimental protocol below. | |
| Poor quality starting materials. | Use fresh, high-purity 2,4-Difluorobenzyl bromide and magnesium turnings. | |
| Low Yield of Desired Product | Formation of Wurtz coupling product. | Add the benzyl bromide solution slowly. Use 2-MeTHF as the solvent. Maintain a controlled temperature. |
| Hydrolysis of the Grignard reagent. | Ensure a strictly inert and anhydrous reaction environment. | |
| Incomplete reaction. | Allow for sufficient reaction time after the addition of the benzyl bromide is complete (typically 1-2 hours). | |
| Reaction Mixture Becomes Very Dark or Tar-like | Decomposition of the Grignard reagent. | This can occur with prolonged heating. Once the magnesium is consumed, proceed with the next step of your reaction. |
| Side reactions at elevated temperatures. | Maintain a gentle reflux and avoid overheating. |
Quantitative Data on Reaction Parameters
Table 1: Comparison of Solvents for Benzylic Grignard Reagent Formation
| Solvent | Relative Yield of Grignard Reagent | Level of Wurtz Coupling By-product | Comments |
| Diethyl Ether | Moderate | Moderate | Lower boiling point can make temperature control easier. |
| Tetrahydrofuran (THF) | High | High | Good solvent for Grignard formation, but can promote Wurtz coupling for reactive halides. |
| 2-Methyltetrahydrofuran (2-MeTHF) | High | Reduced | Often the solvent of choice for reducing Wurtz coupling with benzylic halides.[1] |
Experimental Protocols
Optimized Protocol for the Preparation of this compound
This protocol is a comprehensive guide adapted from standard procedures for preparing benzylic Grignard reagents.
Materials:
-
Magnesium turnings
-
2,4-Difluorobenzyl bromide
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
-
Iodine crystal (for activation)
-
Anhydrous work-up reagents (e.g., dry THF solution of the electrophile)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath
Procedure:
-
Glassware Preparation:
-
Thoroughly clean all glassware and dry it in an oven at 120°C for at least 4 hours.
-
Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Magnesium Activation:
-
Place the magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a single crystal of iodine.
-
Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed.
-
Allow the flask to cool to room temperature. The magnesium should now have a more activated surface.
-
-
Reaction Setup:
-
Add anhydrous 2-MeTHF to the flask to cover the magnesium turnings.
-
Prepare a solution of 2,4-Difluorobenzyl bromide (1 equivalent) in anhydrous 2-MeTHF in the dropping funnel.
-
-
Initiation:
-
Add a small portion (approx. 10%) of the 2,4-Difluorobenzyl bromide solution to the magnesium suspension.
-
The reaction should initiate, as evidenced by a gentle bubbling, a slight exotherm, and the disappearance of the iodine color.
-
If the reaction does not start, gently warm the mixture or add another small crystal of iodine.
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining 2,4-Difluorobenzyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.
-
The resulting grayish-brown solution is the this compound reagent, which should be used immediately in the subsequent reaction.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Desired vs. side reaction pathways in the Grignard reaction.
References
- 1. monumentchemical.com [monumentchemical.com]
- 2. This compound, 0.25M in 2-MeTHF 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound, 0.25M in 2-MeTHF 100 mL | Request for Quote [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
troubleshooting low initiation of 2,4-Difluorobenzylmagnesium bromide formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of 2,4-Difluorobenzylmagnesium bromide.
Troubleshooting Low Initiation and Yield
Low initiation rates and poor yields are common challenges in the formation of Grignard reagents, including this compound. This guide addresses the most frequent issues and offers targeted solutions.
Problem 1: Reaction Fails to Initiate
Question: I've combined the 2,4-difluorobenzyl bromide, magnesium turnings, and solvent, but the reaction won't start. What should I do?
Answer: Failure to initiate is the most common hurdle in Grignard synthesis. The primary cause is often the passivating layer of magnesium oxide on the magnesium turnings and the presence of moisture. Here are several troubleshooting steps, from simplest to more advanced:
-
Mechanical Activation: The simplest method is to crush the magnesium turnings in the reaction flask with a glass rod. This exposes a fresh, unoxidized magnesium surface.
-
Chemical Activation: If mechanical activation is insufficient, several chemical activators can be employed. The choice of activator can influence the initiation time and overall success of the reaction.
| Activator | Typical Amount (mol%) | Observations & Notes |
| Iodine (I₂) crystals | 1-2 small crystals | A common and effective method. The disappearance of the characteristic purple or brown color of iodine is a visual indicator that the reaction has initiated. |
| 1,2-Dibromoethane (DBE) | 3-5 | Reacts with magnesium to form ethylene gas and magnesium bromide, which helps to clean the magnesium surface. The evolution of gas bubbles is a positive sign of activation. |
| Diisobutylaluminium hydride (DIBAL-H) | 2-4 | A powerful activating agent that also acts as a drying agent. Use with caution and under strictly anhydrous conditions. |
-
Thermal Activation: Gentle heating of the flask with a heat gun can often provide the activation energy needed to start the reaction. Be prepared to cool the reaction vessel if the reaction becomes too vigorous after initiation.
-
Sonication: Using an ultrasonic bath can help to break up the magnesium oxide layer and facilitate initiation.
Problem 2: Low Yield of Grignard Reagent
Question: The reaction initiated, but my final yield of this compound is consistently low. What are the likely causes?
Answer: Low yields can result from several factors, including incomplete reaction, side reactions, and degradation of the Grignard reagent.
-
Wurtz Coupling: A significant side reaction for benzyl Grignards is the Wurtz coupling, where the Grignard reagent reacts with the starting benzyl bromide to form a homocoupled dimer (1,2-bis(2,4-difluorophenyl)ethane). This can be minimized by:
-
Slow Addition: Add the 2,4-difluorobenzyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture.
-
Reaction Temperature: Maintaining a moderate reaction temperature can help to control the rate of the coupling reaction.
-
| Parameter | Condition | Expected Impact on Wurtz Coupling |
| Addition Rate | Slow (e.g., over 1-2 hours) | Decreased |
| Fast (e.g., all at once) | Increased | |
| Temperature | Moderate (e.g., 25-35 °C) | Controlled |
| High (e.g., > 50 °C) | Increased |
-
Solvent Quality: Grignard reagents are highly sensitive to moisture and protic impurities. Ensure that your solvent (typically THF or diethyl ether) is rigorously dried before use.
-
Reaction Time: While it is important for the reaction to go to completion, excessively long reaction times, especially at elevated temperatures, can lead to degradation of the Grignard reagent. Monitor the consumption of magnesium to gauge the reaction's progress.
Frequently Asked Questions (FAQs)
Q1: Which solvent is better for the formation of this compound: THF or diethyl ether?
A1: Both tetrahydrofuran (THF) and diethyl ether are suitable solvents for Grignard reagent formation. THF is generally preferred for less reactive halides as it solvates the magnesium center more effectively, enhancing its reactivity. For benzyl bromides, which are relatively reactive, either solvent can be effective. However, THF's higher boiling point can be advantageous for maintaining a controlled reflux.
Q2: How can I be certain that my glassware is sufficiently dry?
A2: All glassware should be oven-dried at a minimum of 120°C for several hours and assembled while still hot under a stream of dry nitrogen or argon. Flame-drying the apparatus under vacuum is also a highly effective method.
Q3: Can I store my prepared this compound solution?
A3: It is highly recommended to use the Grignard reagent immediately after its preparation. Over time, it can degrade, and its concentration can decrease. If storage is unavoidable, it should be kept under an inert atmosphere (nitrogen or argon) in a sealed, dry container.
Experimental Protocols
Protocol 1: Small-Scale Synthesis of this compound
Materials:
-
Magnesium turnings
-
2,4-Difluorobenzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (activator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or argon gas inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble the dry glassware (three-neck flask, reflux condenser, dropping funnel) and purge the system with dry nitrogen or argon.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 2,4-difluorobenzyl bromide (1 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle bubbling and the disappearance of the iodine color. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining 2,4-difluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the majority of the magnesium has been consumed.
-
The resulting dark grey to brown solution is the this compound reagent and should be used immediately.
Visualizations
Caption: Workflow for this compound synthesis.
Caption: Decision tree for troubleshooting initiation issues.
effect of solvent purity on 2,4-Difluorobenzylmagnesium bromide stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 2,4-Difluorobenzylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound solutions?
A1: The primary factor affecting the stability of this compound, like all Grignard reagents, is the purity of the solvent, specifically the absence of water and peroxides.[1][2] Grignard reagents are highly reactive towards protic sources and oxygen.
Q2: Which solvents are recommended for the preparation and storage of this compound?
A2: Ethereal solvents are essential for stabilizing the Grignard reagent.[3] Anhydrous tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and diethyl ether (Et₂O) are commonly used.[4][5] Commercial preparations of this compound are often supplied in 2-MeTHF, which is considered a greener solvent alternative with good performance in Grignard reactions.[4][5]
Q3: How long can I store a solution of this compound?
A3: The shelf life of a Grignard reagent solution is highly dependent on the solvent purity and storage conditions.[2][6] If prepared and stored under a strictly inert atmosphere (e.g., nitrogen or argon) in a sealed container with high-purity anhydrous solvent, it can be stable for an extended period. However, it is best practice to use the reagent as soon as possible after preparation or to titrate it before use if it has been stored.[2] Commercially prepared solutions should be used by their expiration date.[4][6]
Q4: What are the visible signs of degradation of a this compound solution?
A4: A fresh, viable Grignard solution is typically a clear to slightly hazy, colorless to pale yellow or brown solution. The formation of a significant amount of white or gray precipitate can indicate degradation due to reaction with water or oxygen, or from the Schlenk equilibrium shifting.[7]
Troubleshooting Guides
Issue 1: Failure to Initiate Grignard Reaction
Symptoms:
-
No exotherm (heat generation) is observed after adding a portion of the 2,4-difluorobenzyl bromide to the magnesium turnings.
-
The magnesium turnings remain shiny and unreacted.
Possible Causes and Solutions:
| Cause | Solution |
| Wet Glassware or Solvent | All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C) and the reaction conducted under a positive pressure of an inert gas (argon or nitrogen). Solvents must be anhydrous grade (<50 ppm water).[2] |
| Inactive Magnesium Surface | The magnesium turnings may have a passivating oxide layer. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a glass rod to expose a fresh surface. |
| Impure 2,4-Difluorobenzyl Bromide | Ensure the starting halide is pure and free from acidic impurities. |
| Low Reaction Temperature | Gentle heating with a heat gun may be required to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled rate. |
Issue 2: Low Yield of Grignard Reagent or Subsequent Reaction
Symptoms:
-
Titration of the Grignard solution reveals a lower than expected concentration.
-
The yield of the desired product after reaction with an electrophile is low.
Possible Causes and Solutions:
| Cause | Solution |
| Water in Solvent | Water rapidly quenches the Grignard reagent. The impact of water on the effective concentration of the Grignard reagent is stoichiometric. Ensure all reagents and solvents are scrupulously dry. |
| Peroxides in Solvent | Peroxides, which can form in aged ethereal solvents, react with Grignard reagents and can also inhibit their formation.[1] Use freshly opened anhydrous solvent or solvent that has been tested for and purified from peroxides. |
| Wurtz Coupling Side Reaction | The formation of 1,2-bis(2,4-difluorophenyl)ethane is a common side reaction. This can be minimized by slow addition of the halide to the magnesium suspension and maintaining a moderate reaction temperature. The choice of solvent can also influence the extent of Wurtz coupling, with 2-MeTHF often showing better results than THF.[4] |
| Reaction with Atmospheric Oxygen | The reaction should be maintained under a positive pressure of an inert gas throughout the preparation and use of the Grignard reagent. |
Table 1: Hypothetical Effect of Water Content in THF on the Effective Concentration of this compound (0.5 M Target Concentration)
| Water Content in THF (ppm) | Theoretical Initial Concentration (M) | Estimated Effective Concentration (M) after 1h | Estimated % Loss |
| < 10 | 0.50 | 0.49 | 2% |
| 50 | 0.50 | 0.45 | 10% |
| 100 | 0.50 | 0.40 | 20% |
| 200 | 0.50 | 0.30 | 40% |
| Note: This table provides estimated values for illustrative purposes. Actual losses will depend on specific reaction conditions. |
Table 2: Hypothetical Stability of this compound (0.5 M in Anhydrous THF) Over Time at Room Temperature
| Storage Time | Estimated Concentration (M) | Estimated % Degradation |
| 0 hours | 0.50 | 0% |
| 24 hours | 0.48 | 4% |
| 1 week | 0.42 | 16% |
| 1 month | 0.25 | 50% |
| Note: This table provides estimated values for illustrative purposes under ideal anhydrous and inert conditions. Any exposure to air or moisture will significantly accelerate degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound
Materials:
-
Magnesium turnings
-
2,4-Difluorobenzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas (N₂ or Ar) source.
Procedure:
-
Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add a small portion of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 2,4-difluorobenzyl bromide (1 equivalent) in anhydrous THF.
-
Add a small amount of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by a disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete reaction. The resulting grey-brown solution is the Grignard reagent.
Protocol 2: Titration of this compound
Materials:
-
Salicylic acid phenyl ester
-
1,10-Phenanthroline
-
Anhydrous THF
-
Standardized solution of sec-butanol in xylene
-
Dry glassware (burette, flask)
Procedure:
-
To a dry flask under an inert atmosphere, add a precisely weighed amount of salicylic acid phenyl ester.
-
Dissolve the ester in anhydrous THF.
-
Add a small amount of 1,10-phenanthroline as an indicator.
-
Slowly add a known volume (e.g., 1.00 mL) of the this compound solution to be titrated. The solution should turn colored.
-
Titrate the excess, unreacted Grignard reagent with the standardized sec-butanol solution until the color disappears.
-
A blank titration without the salicylic acid phenyl ester should also be performed to determine the total amount of Grignard reagent.
-
The concentration is calculated based on the difference in the volume of titrant required for the blank and the sample.
Visualizations
Caption: Workflow for the preparation of this compound.
Caption: Troubleshooting decision tree for Grignard reaction initiation failure.
References
- 1. researchgate.net [researchgate.net]
- 2. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 3. organic chemistry - Why can Grignard's Reagent be stored in ether? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 5. This compound, 0.25M in 2-MeTHF 100 mL | Buy Online [thermofisher.com]
- 6. onepointesolutions.com [onepointesolutions.com]
- 7. DCHAS-L Archives, Aug 18 2016 - Re: [DCHAS-L] Peroxide Formers Question [ilpi.com]
Technical Support Center: Managing Exotherms in Large-Scale 2,4-Difluorobenzylmagnesium Bromide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with large-scale 2,4-Difluorobenzylmagnesium bromide reactions. The information provided is intended to help manage the exothermic nature of this Grignard reaction safely and effectively.
Troubleshooting Guide: Exotherm Management
The formation of this compound is a highly exothermic process.[1] Proper control of the reaction temperature is critical to prevent thermal runaway, which can lead to over-pressurization and potential vessel failure.[1][2] The following table outlines common issues, their potential causes, and recommended solutions for managing exotherms during large-scale reactions.
| Issue | Potential Causes | Recommended Solutions |
| Delayed Reaction Initiation Followed by a Sudden, Uncontrolled Exotherm | - Passivated magnesium surface (oxide layer)[3]- Presence of moisture in the solvent or on glassware[4]- Low initial reaction temperature- Insufficient activation of magnesium | - Magnesium Activation: Mechanically grind the magnesium turnings to expose a fresh surface or use chemical activators like iodine or 1,2-dibromoethane.[5][6]- Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent is anhydrous.[3]- Initiation Confirmation: Use a small amount of pre-formed Grignard reagent to initiate the reaction smoothly. Alternatively, monitor the reaction initiation using in-situ FTIR to confirm the consumption of the halide before proceeding with the bulk addition.[1]- Controlled Heating: Gently warm a small portion of the reaction mixture to initiate the reaction under controlled conditions. |
| Rapid Temperature Increase During Bromide Addition | - Addition rate of 2,4-Difluorobenzyl bromide is too high[7]- Inefficient heat removal from the reactor- High concentration of reactants | - Control Addition Rate: Maintain a slow and controlled addition of the 2,4-Difluorobenzyl bromide solution. The rate of addition is a key parameter for controlling the heat release.[4][7]- Efficient Cooling: Ensure the reactor's cooling system is functioning optimally and is capable of handling the heat load. Consider using a larger surface area for heat exchange.- Dilution: Use a suitable amount of anhydrous solvent (e.g., THF or 2-MeTHF) to manage the reaction concentration and aid in heat dissipation.[8] |
| Thermal Runaway | - Accumulation of unreacted 2,4-Difluorobenzyl bromide followed by sudden initiation[1]- Cooling system failure- Agitator failure leading to localized overheating | - Immediate Actions: Stop the addition of the bromide immediately. Apply maximum cooling to the reactor. If necessary, have a quenching agent (e.g., a solution of a weak acid in a high-boiling point solvent) ready for emergency use.- Preventative Measures: Never add a large portion of the bromide before confirming that the reaction has initiated.[1] Implement a robust monitoring and control system for temperature and addition rates. Ensure regular maintenance of cooling systems and agitators. |
| Formation of Biphenyl Side-Products (Wurtz Coupling) | - High localized concentrations of the bromide- Elevated reaction temperatures | - Controlled Addition: Add the 2,4-Difluorobenzyl bromide solution subsurface to ensure rapid mixing and avoid high local concentrations.- Temperature Management: Maintain the reaction temperature within the optimal range to minimize side reactions.[5] |
Frequently Asked Questions (FAQs)
Safety and Handling
Q1: What are the primary hazards associated with large-scale this compound reactions?
A1: The primary hazards are the highly exothermic nature of the Grignard reagent formation, which can lead to thermal runaway if not properly controlled.[9] The starting material, 2,4-Difluorobenzyl bromide, is a flammable and corrosive liquid.[10][11] The Grignard reagent itself is highly reactive and sensitive to air and moisture.
Q2: What personal protective equipment (PPE) should be worn when handling 2,4-Difluorobenzyl bromide and its Grignard reagent?
A2: Appropriate PPE includes flame-retardant lab coats, chemical-resistant gloves, and safety goggles. Given the corrosive nature of the bromide, a face shield is also recommended. All manipulations should be carried out in a well-ventilated fume hood.
Reaction Parameters
Q3: What is the recommended solvent for this reaction?
A3: Ethereal solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are commonly used for the formation of Grignard reagents.[8] THF is often preferred for its ability to stabilize the Grignard reagent.[8] It is crucial that the solvent is anhydrous, as water will quench the Grignard reagent and can lead to uncontrolled initiation.[4]
Q4: How can I be certain the reaction has initiated before adding the bulk of the 2,4-Difluorobenzyl bromide?
A4: There are several methods to confirm initiation:
-
Visual Observation: A change in the appearance of the reaction mixture, such as the disappearance of the iodine color (if used as an activator) and the formation of a cloudy or brownish solution, can indicate initiation.[6]
-
Temperature Monitoring: A gentle and controlled increase in the reaction temperature is a clear sign of initiation.
-
In-situ Monitoring: Techniques like in-situ FTIR spectroscopy can be used to monitor the disappearance of the C-Br stretch of the starting material and the appearance of new bands corresponding to the Grignard reagent.[1]
-
Seeding: Adding a small amount of a previously prepared batch of the Grignard reagent can ensure a smooth and immediate initiation.
Q5: What is the effect of the addition rate on the reaction exotherm?
A5: The rate of addition of 2,4-Difluorobenzyl bromide is directly proportional to the rate of heat generation.[7] A slow and controlled addition allows the cooling system to effectively remove the heat generated, thus maintaining a stable reaction temperature. A rapid addition can overwhelm the cooling capacity and lead to a dangerous temperature increase.
Scale-Up and Process Control
Q6: What are the key considerations when scaling up this reaction?
A6: Key considerations for scale-up include:
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. A thorough understanding of the reactor's heat transfer capabilities is essential.
-
Mixing: Efficient agitation is crucial to ensure uniform temperature distribution and prevent localized hotspots.
-
Addition Control: A reliable and precise dosing system for the 2,4-Difluorobenzyl bromide is critical for controlling the exotherm.
-
Process Safety: A comprehensive safety review, including a what-if analysis and definition of emergency procedures, should be conducted before any scale-up.
Q7: Are there alternative technologies to traditional batch processing for safer large-scale synthesis?
A7: Yes, continuous flow chemistry is a valuable alternative for managing highly exothermic reactions. Continuous flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio, allowing for better temperature control and a safer reaction environment. This technology can significantly reduce the risks associated with the accumulation of unreacted energetic species.
Experimental Protocols
Protocol 1: Activation of Magnesium and Reaction Initiation
This protocol describes a general procedure for activating magnesium and initiating the Grignard reaction on a laboratory scale, which can be adapted for the initial stages of a large-scale reaction.
-
Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add magnesium turnings (1.2 equivalents).
-
Add a few crystals of iodine to the flask. The flask can be gently warmed to sublime the iodine, which helps to etch the surface of the magnesium.[5]
-
Initiation: Add a small portion (approximately 5-10%) of the 2,4-Difluorobenzyl bromide solution in anhydrous THF to the activated magnesium.
-
Monitor the reaction mixture for signs of initiation, such as a color change and a gentle temperature increase.
-
Once initiation is confirmed, the remaining 2,4-Difluorobenzyl bromide solution can be added at a controlled rate.
Protocol 2: Large-Scale Preparation of this compound (Generalized)
This protocol provides a general framework for a large-scale synthesis. Note: All parameters, especially addition rates and temperature limits, must be determined through careful laboratory-scale experiments and calorimetric studies before attempting a large-scale reaction.
-
Reactor Setup: A suitable glass-lined or stainless steel reactor equipped with a powerful agitator, a high-efficiency condenser, a temperature probe, and a controlled dosing system is required. The reactor should be inerted with dry nitrogen or argon.
-
Charging: Charge the reactor with magnesium turnings (1.2 equivalents) and anhydrous THF.
-
Initiation: Initiate the reaction using one of the methods described in Protocol 1 or by adding a "seed" of pre-formed Grignard reagent.
-
Controlled Addition: Once initiation is confirmed and the reaction is under control, begin the slow, continuous addition of the 2,4-Difluorobenzyl bromide solution (1.0 equivalent) in anhydrous THF.
-
Temperature Control: Maintain the reaction temperature within a pre-determined range (e.g., 30-40 °C) by adjusting the addition rate and the cooling system. The reaction is typically controlled by the rate of addition.[1]
-
Monitoring: Continuously monitor the reaction temperature. Any deviation from the expected temperature profile should be investigated immediately.
-
Completion: After the addition is complete, allow the reaction to stir at the set temperature for a specified period to ensure complete conversion.
-
Quenching and Work-up: The Grignard reagent is then ready for the subsequent reaction step. If required, the reaction can be quenched by the slow addition of a suitable proton source (e.g., aqueous ammonium chloride) under controlled cooling.
Visualizations
Caption: Logical Workflow for Exotherm Management.
Caption: Factors Influencing Reaction Exotherm.
Caption: Experimental Workflow for Large-Scale Reaction.
References
- 1. hzdr.de [hzdr.de]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemcd.com [chemcd.com]
- 4. This compound, 0.25M in 2-MeTHF 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. cymitquimica.com [cymitquimica.com]
- 7. atct.anl.gov [atct.anl.gov]
- 8. This compound | 546122-71-8 [amp.chemicalbook.com]
- 9. This compound, 0.25M IN DIETHYL ETHER [chemicalbook.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 2,4-Difluorobenzylmagnesium Bromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products synthesized using 2,4-Difluorobenzylmagnesium bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up and purification of products from this compound reactions.
Issue 1: Low Yield of Desired Product After Work-up
Possible Causes:
-
Incomplete Reaction: The Grignard reaction did not go to completion, leaving unreacted starting materials.
-
Side Reactions: Significant formation of side products, such as the homocoupled dimer (1,2-bis(2,4-difluorophenyl)ethane), has occurred. This is a common issue in Grignard reactions and is often referred to as a Wurtz-type coupling side reaction.[1][2][3][4][5]
-
Hydrolysis of Grignard Reagent: Premature quenching of the Grignard reagent by trace amounts of water in the reaction setup.
-
Product Loss During Extraction: The desired product may have some water solubility, leading to loss in the aqueous layer during extraction.
Solutions:
-
Verify Reaction Completion: Before quenching, monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the consumption of the limiting reagent.
-
Optimize Reaction Conditions to Minimize Side Products:
-
Ensure slow, controlled addition of the electrophile to the Grignard reagent at a low temperature to minimize localized heating, which can favor homocoupling.
-
Use fresh, high-quality magnesium turnings and ensure anhydrous conditions to prevent side reactions.
-
-
Careful Quenching: Quench the reaction at a low temperature (e.g., 0 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over strong acids, which can sometimes lead to side product formation or degradation of acid-sensitive products.
-
Efficient Extraction:
-
Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to maximize the recovery of the product.
-
If the product has significant water solubility, consider back-extraction of the combined aqueous layers.
-
Logical Troubleshooting Flow for Low Yield:
Caption: Troubleshooting workflow for addressing low product yields.
Issue 2: Difficulty in Separating the Product from the Homocoupled Dimer
Problem: The desired product and the homocoupled dimer, 1,2-bis(2,4-difluorophenyl)ethane, often have similar polarities, making their separation by standard silica gel chromatography challenging.
Solutions:
-
Recrystallization: This is often the most effective method for separating the desired product from the nonpolar dimer.
-
Solvent Selection: Choose a solvent system where the desired product has good solubility at high temperatures but poor solubility at low temperatures, while the dimer remains soluble at low temperatures. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.[6][7][8][9][10]
-
-
Specialized Chromatography:
-
Fluorinated Stationary Phases: Consider using a column with a fluorinated stationary phase (e.g., a perfluoroaryl or perfluoroalkyl phase). These phases can exhibit different selectivity for fluorinated compounds compared to standard silica gel, potentially allowing for better separation.[7]
-
Reverse-Phase Chromatography: If the product is sufficiently polar, reverse-phase chromatography (e.g., with a C18 column) using a mobile phase like acetonitrile/water or methanol/water can be effective. The nonpolar dimer will be strongly retained, allowing the more polar product to elute earlier.
-
Experimental Workflow for Purification:
Caption: General purification workflow for products of this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: Besides unreacted starting materials, the most common side product is the homocoupled dimer, 1,2-bis(2,4-difluorophenyl)ethane, formed from the reaction of the Grignard reagent with the starting 2,4-difluorobenzyl bromide (a Wurtz-type coupling).[1][2][3][4][5] Depending on the electrophile used, you may also see byproducts from its decomposition or side reactions.
Q2: How do I perform a proper quench of my this compound reaction?
A2: A standard and generally safe procedure is to cool the reaction mixture to 0 °C in an ice bath. Then, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. This will quench any unreacted Grignard reagent and protonate the alkoxide product. After the addition is complete, allow the mixture to warm to room temperature. You should observe the formation of two distinct layers.
Q3: I am having trouble with emulsions during the aqueous work-up. What can I do?
A3: Emulsions can be an issue, particularly with magnesium salts. To break up an emulsion, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help to separate the layers.
-
Allow the separatory funnel to stand undisturbed for a longer period (10-20 minutes).
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
Q4: What is a good starting point for developing a TLC system to monitor my reaction and purification?
A4: A good starting point for many organic compounds is a mixture of ethyl acetate and hexanes. You can start with a 20:80 mixture of ethyl acetate to hexanes and adjust the polarity as needed.
-
If your product and starting materials are running too close to the baseline (low Rf), increase the polarity by adding more ethyl acetate.
-
If they are running too close to the solvent front (high Rf), decrease the polarity by adding more hexanes. The spots can be visualized under a UV lamp (254 nm), as the fluorinated aromatic ring is UV active.[11][12][13][14][15]
Q5: Can you provide a general protocol for column chromatography?
A5:
-
Slurry Pack the Column: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexanes) and pour it into your column. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of a relatively nonpolar solvent (like dichloromethane or the eluent you will start with) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of your column.
-
Elute: Start with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC to identify which ones contain your purified product.
Q6: What are some recommended solvent systems for recrystallizing products containing the 2,4-difluorobenzyl group?
A6: The choice of solvent will depend on the overall polarity of your final product. Here are some common systems to try:
-
For moderately polar compounds: A mixture of ethyl acetate and hexanes is often effective. Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add hot hexanes until the solution becomes slightly cloudy. Allow it to cool slowly.[10]
-
For more polar compounds: An ethanol and water system can work well. Dissolve the compound in a minimum of hot ethanol, and then add water dropwise until cloudiness persists. Reheat to clarify and then cool slowly.
-
For less polar compounds: Toluene and hexanes can be a good choice.
Quantitative Data and Protocols
Table 1: Example TLC Data for a Hypothetical Reaction Product
| Compound | Mobile Phase (Ethyl Acetate/Hexanes) | Rf Value (approx.) |
| 2,4-Difluorobenzyl Bromide (Starting Material) | 10:90 | 0.85 |
| 1-(2,4-Difluorophenyl)ethanol (Product) | 30:70 | 0.40 |
| 1,2-bis(2,4-difluorophenyl)ethane (Dimer) | 10:90 | 0.90 |
Note: These are representative values and will vary based on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocol: Purification of a Hypothetical Product, 1-(2,4-Difluorophenyl)ethanol
This protocol outlines a typical purification procedure for a moderately polar alcohol product.
-
Quenching:
-
Cool the reaction mixture to 0 °C.
-
Slowly add 50 mL of saturated aqueous NH₄Cl solution.
-
Stir for 15 minutes while allowing the mixture to warm to room temperature.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add 40 mL of ethyl acetate and heat the mixture to 50 °C with swirling to dissolve the solid.
-
Slowly add 80 mL of hexanes.
-
Cover the flask and store it at -20 °C for at least 12 hours.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
-
-
Purity Assessment:
-
Assess the purity of the recrystallized product by TLC and ¹H NMR spectroscopy.
-
If significant impurities remain, a second purification by column chromatography may be necessary.
-
References
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. scribd.com [scribd.com]
- 4. Wurtz-Fittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization [sites.pitt.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
dealing with magnesium salt byproducts in Grignard work-up
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals dealing with magnesium salt byproducts during Grignard reaction work-ups.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of Grignard reactions, providing potential causes and solutions in a question-and-answer format.
Question: I've quenched my reaction, and a thick, unfilterable precipitate has crashed out, making extraction impossible. What should I do?
Answer:
This is a very common issue, often caused by the formation of insoluble magnesium hydroxides or basic salts (Mg(OH)X). The choice of quenching agent and the pH of the aqueous phase are critical.
Potential Causes & Solutions:
-
Insufficiently Acidic Quench: Quenching with water or a neutral solution can lead to the precipitation of magnesium hydroxide (Mg(OH)₂), which is poorly soluble.
-
Solution: After the initial quench (e.g., with water or saturated NH₄Cl), slowly add a dilute acid like 1M HCl or 10% H₂SO₄ with vigorous stirring.[1][2] The acid will convert the insoluble hydroxides into highly water-soluble salts (MgCl₂ or MgSO₄), resulting in a clear biphasic solution that is easy to separate.[1][3] Continue adding acid until all solids dissolve. Be cautious, as this can be exothermic and may release hydrogen gas if unreacted magnesium is present.[4]
-
-
Product Trapped in Precipitate: The desired product can become trapped in the solid magnesium salts, leading to low recovery.
-
Large Scale Reactions: On a larger scale, the amount of precipitate can be substantial.
-
Solution: Consider quenching by slowly transferring the reaction mixture to a well-stirred, cooled solution of the acidic quenching agent. This "inverse addition" can help manage the exotherm and prevent large clumps of precipitate from forming.
-
Question: An intractable emulsion has formed between the aqueous and organic layers. How can I break it?
Answer:
Emulsions are common in Grignard work-ups, especially when fine particulate magnesium salts are present at the interface.
Potential Causes & Solutions:
-
Fine Particulate Solids: Insoluble magnesium salts can stabilize emulsions.
-
Solution 1: Filtration: Filter the entire mixture (both layers) through a pad of a filter aid like Celite.[2][6] This will remove the fine solids that are stabilizing the emulsion. The layers in the filtrate should then separate cleanly.
-
Solution 2: "Salting Out": Add a significant amount of saturated brine (aqueous NaCl) to the separatory funnel and shake gently.[2][7] This increases the polarity and density of the aqueous phase, which often forces the layers to separate.
-
Solution 3: Centrifugation: If the scale is appropriate, centrifuging the mixture can effectively break stubborn emulsions.[2]
-
Solution 4: Change Solvent: Adding a different organic solvent (e.g., toluene if you are in THF/ether) can sometimes alter the interfacial tension and break the emulsion.
-
Question: My product is sensitive to acid. How can I perform the work-up without using strong acids?
Answer:
For acid-sensitive compounds, avoiding low pH is crucial to prevent decomposition or side reactions.[4]
Potential Causes & Solutions:
-
Acid-Labile Functional Groups: Groups like acetals, certain esters, or tertiary alcohols can be sensitive to acidic conditions.
-
Solution 1: Saturated Ammonium Chloride (NH₄Cl): This is the most common method. Saturated aqueous NH₄Cl is a weakly acidic solution (pH ~4.5-5.5) that can effectively protonate the alkoxide intermediate without being strongly acidic. Add it slowly to the cooled reaction mixture. It may still produce some insoluble magnesium salts, but often less than with water alone.
-
Solution 2: Complexing Agents: Add an aqueous solution of Rochelle's salt (sodium potassium tartrate) or EDTA.[2] These agents chelate the magnesium ions, forming a water-soluble complex and preventing the precipitation of magnesium hydroxide, even under neutral or slightly basic conditions. This often results in a clean phase separation.
-
Solution 3: Careful pH Adjustment: Use a pH meter and carefully add dilute acid to bring the pH to just below 7, enough to dissolve the salts but not low enough to harm the product. This requires careful monitoring.
-
Question: My product is water-sensitive or highly polar, and I need to avoid an aqueous work-up entirely. What are my options?
Answer:
For compounds that are unstable in water or have high water solubility, a non-aqueous work-up is necessary.
Potential Causes & Solutions:
-
Hydrolysis-Sensitive Product: The final product may react with water.
-
Solution 1: Dioxane Precipitation: After the reaction is complete (typically run in THF or ether), add 1,4-dioxane. Dioxane forms a polymeric, insoluble complex with magnesium halides (MgX₂·dioxane).[6][8] This precipitate can be removed by filtration or centrifugation. Note that these precipitates can sometimes be gelatinous and difficult to filter.[8]
-
Solution 2: Solvent Swap and Filtration: Remove the reaction solvent (e.g., THF) under reduced pressure. Redissolve the crude material in a non-polar solvent in which your product is soluble but the magnesium salts are not (e.g., toluene or heptane).[8] The insoluble salts can then be removed by filtration through Celite. This may require multiple solvent swaps to minimize residual THF, which can increase salt solubility.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why are magnesium salts such a problem in Grignard work-ups? Magnesium halides (MgX₂) are Lewis acidic and form alkoxide complexes (R-O-MgX) after the Grignard reagent adds to a carbonyl. Upon quenching, these are hydrolyzed to form various magnesium species. If the work-up is not sufficiently acidic, insoluble magnesium hydroxide (Mg(OH)₂) or basic salts (Mg(OH)X) precipitate, creating thick slurries that trap product, prevent clean phase separation, and make filtration difficult.[2]
Q2: What is the standard "go-to" work-up procedure for a robust product? For a product that is stable to dilute acid, the most reliable procedure is:
-
Cool the reaction mixture in an ice bath.[1]
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Once the initial exothermic reaction subsides, add 1M HCl dropwise with vigorous stirring until all solids have dissolved and the aqueous layer is clear.[1]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one or two more times with the organic solvent.
-
Combine the organic layers, wash with brine to help remove water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
Q3: How does the choice of Grignard solvent (e.g., THF vs. Ether) affect the work-up? Tetrahydrofuran (THF) is more polar than diethyl ether and is better at solvating magnesium species. This can sometimes make the work-up easier, as salts may be less prone to immediate, aggressive precipitation. However, THF is also completely miscible with water, which can sometimes complicate extractions if large volumes are used. Diethyl ether has very low water solubility, leading to cleaner phase separations, but salts may precipitate more readily.
Q4: Can I use strong or concentrated acids to dissolve the salts faster? This is strongly discouraged.[4] Concentrated acids can react violently with any unreacted magnesium metal, producing large volumes of flammable hydrogen gas and creating a significant fire or explosion risk.[4] Furthermore, strong acids can promote side reactions with the desired product, such as dehydration of tertiary alcohols to form alkenes.[4] Always use dilute acids.
Data Presentation
Table 1: Solubility of Common Magnesium Salts
This table summarizes the solubility of magnesium salts frequently encountered during Grignard work-ups. The high solubility of magnesium halides in water is the basis for acidic aqueous work-ups.
| Salt Name | Formula | Solubility in Water ( g/100 mL) | Solubility in Organic Solvents |
| Magnesium Bromide | MgBr₂ | 102 (20 °C) | Soluble in ethanol, methanol. |
| Magnesium Chloride | MgCl₂ | 54.3 (20 °C) | Generally insoluble in non-polar organic solvents.[7][9] |
| Magnesium Sulfate | MgSO₄ | 35.1 (20 °C)[10] | Insoluble in acetone, ether, ethanol. |
| Magnesium Hydroxide | Mg(OH)₂ | 0.00064 (25 °C) | Essentially insoluble. |
Data compiled from publicly available chemical data sources.
Experimental Protocols
Protocol 1: Standard Acidic Work-up
-
Cooling: Place the reaction flask containing the final alkoxide mixture in an ice/water bath.
-
Initial Quench: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution via a dropping funnel with vigorous stirring. Control the addition rate to manage the exotherm.
-
Acidification: Once the initial quench is complete, switch the dropping funnel to a solution of 1M hydrochloric acid (HCl). Add the 1M HCl slowly until all precipitated solids dissolve and the aqueous layer becomes clear.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with the reaction solvent (e.g., diethyl ether or ethyl acetate).
-
Washing & Drying: Combine all organic extracts and wash once with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
Protocol 2: Non-Aqueous Dioxane Precipitation Work-up
-
Solvent Exchange (Optional but Recommended): If the reaction was run in THF, it's beneficial to dilute the mixture with a less polar solvent like toluene. This reduces the solubility of the magnesium salts.[8]
-
Precipitation: To the stirred reaction mixture at room temperature, slowly add 1,4-dioxane (typically 3-5 volume equivalents relative to the THF). A precipitate of MgX₂(dioxane) will form.[8]
-
Stirring: Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Filtration: Filter the mixture through a pad of Celite on a sintered glass funnel. Wash the filter cake thoroughly with the non-polar solvent used (e.g., toluene or heptane) to recover any trapped product.
-
Concentration: The filtrate contains the desired product. Remove the solvent under reduced pressure.
Visualizations
Caption: Decision tree for selecting a Grignard work-up protocol.
Caption: Key chemical species during reaction and work-up.
Caption: Step-by-step guide to breaking work-up emulsions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. quora.com [quora.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Is magnesium chloride soluble in organic solvents? | AAT Bioquest [aatbio.com]
- 10. CN101665258A - Process for recovering magnesium salts from Grignard reaction wastewater - Google Patents [patents.google.com]
Technical Support Center: Optimizing 2,4-Difluorobenzylmagnesium Bromide Additions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for 2,4-Difluorobenzylmagnesium bromide additions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the addition of this compound to aldehydes and ketones?
A1: The optimal temperature for Grignard additions is highly dependent on the substrate and the desired outcome. For simple aldehydes and ketones, reactions can often be initiated at 0°C and then allowed to warm to room temperature. However, for substrates with sensitive functional groups or when side reactions are a concern, lower temperatures are generally recommended. Many functionalized Grignard reagents are more stable at lower temperatures, which can help to minimize decomposition and side product formation.[1]
Q2: How does reaction temperature affect the yield and purity of my product?
A2: Reaction temperature is a critical parameter that can significantly impact both the yield and purity of your desired product. Higher temperatures can increase the reaction rate but may also lead to the formation of side products, such as Wurtz-type coupling products or products from reaction with sensitive functional groups on the electrophile. Conversely, very low temperatures may slow the reaction down to an impractical rate. Finding the optimal temperature is a balance between achieving a reasonable reaction time and minimizing impurities.
Q3: What are common side reactions to watch out for at different temperatures?
A3: At higher temperatures, common side reactions include:
-
Wurtz-type coupling: The Grignard reagent reacts with the unreacted benzyl bromide.
-
Reaction with sensitive functional groups: If your electrophile contains esters, nitriles, or other reactive moieties, the Grignard reagent may react with these groups, especially at elevated temperatures. It has been noted that tolerating such functional groups often requires temperatures below -40°C.[1]
-
Enolization of the ketone: This is more prevalent with sterically hindered ketones and can lead to the recovery of starting material.
At very low temperatures, the primary issue is often an incomplete or very slow reaction.
Q4: Should I prepare the this compound at a different temperature than the addition reaction?
A4: The formation of the Grignard reagent is typically an exothermic process and is often initiated at room temperature with subsequent cooling to maintain a gentle reflux. Once the Grignard reagent is formed, it is common practice to cool the solution to the desired reaction temperature before adding the electrophile. This allows for better control over the exothermic addition reaction.
Troubleshooting Guides
Low Yield
Problem: The yield of the desired alcohol is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Grignard reagent decomposition | Prepare the Grignard reagent and use it immediately. Consider preparing and running the reaction at a lower temperature to improve the stability of the Grignard reagent. |
| Side reactions | Run the reaction at a lower temperature (e.g., -20°C, -40°C, or -78°C) to minimize the formation of byproducts. Analyze the crude reaction mixture by GC-MS or LC-MS to identify major impurities and adjust the temperature accordingly. |
| Incomplete reaction | If running at low temperatures, the reaction may be too slow. After the initial addition at low temperature, allow the reaction to slowly warm to a higher temperature (e.g., 0°C or room temperature) and monitor for completion by TLC or LC-MS. |
| Poor quality of reagents | Ensure that all reagents and solvents are anhydrous. Dry glassware thoroughly before use. Use freshly opened, high-purity magnesium turnings. |
High Levels of Impurities
Problem: The crude product contains significant amounts of byproducts.
Data Presentation: Effect of Temperature on Product Purity
The following table illustrates the hypothetical effect of reaction temperature on the purity of the product from the addition of this compound to benzaldehyde.
| Temperature (°C) | Desired Product (%) | Wurtz Coupling Product (%) | Other Impurities (%) |
| Room Temp (25°C) | 75 | 15 | 10 |
| 0°C | 88 | 8 | 4 |
| -20°C | 92 | 5 | 3 |
| -40°C | 95 | 3 | 2 |
| -78°C | 96 | <2 | <2 |
Note: This data is illustrative and the optimal temperature for your specific reaction may vary.
Experimental Protocols
General Protocol for Optimizing Reaction Temperature
This protocol outlines a general procedure for screening different temperatures to find the optimal conditions for the addition of this compound to an electrophile (e.g., an aldehyde or ketone).
1. Preparation of this compound:
- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 equivalents).
- Assemble the glassware and flush with dry nitrogen.
- Add anhydrous diethyl ether or THF to the flask.
- In a separate, dry dropping funnel, prepare a solution of 2,4-difluorobenzyl bromide (1.0 equivalent) in the same anhydrous solvent.
- Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a cloudy appearance and a gentle reflux. If the reaction does not start, a small crystal of iodine can be added.
- Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
2. Temperature Screening for the Addition Reaction:
- Divide the prepared Grignard solution into equal portions in separate, dry, nitrogen-flushed reaction vessels.
- Cool each vessel to a different target temperature (e.g., 0°C, -20°C, -40°C, and -78°C) using an appropriate cooling bath (ice-water, ice-salt, dry ice-acetone).
- Prepare a solution of the electrophile (1.0 equivalent) in the same anhydrous solvent.
- Slowly add the electrophile solution to each of the cooled Grignard solutions while maintaining the target temperature.
- After the addition is complete, stir the reactions at the respective temperatures for a set amount of time (e.g., 1-2 hours).
- Monitor the progress of each reaction by TLC or by taking small aliquots for GC-MS or LC-MS analysis.
- Once the reactions are deemed complete, quench them by slowly adding a saturated aqueous solution of ammonium chloride.
- Allow the mixtures to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Analyze the crude product from each reaction by GC, LC, or NMR to determine the yield and purity.
3. Data Analysis and Optimization:
- Compare the yield and purity of the desired product obtained at each temperature.
- Select the temperature that provides the best balance of high yield and high purity for your specific application. A study on a similar system showed that for mono-addition to an ester, a cryogenic temperature of -40°C was essential.[2]
Mandatory Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Stabilization of 2,4-Difluorobenzylmagnesium Bromide
This technical support center provides troubleshooting guidance and frequently asked questions regarding the role of additives in stabilizing 2,4-Difluorobenzylmagnesium bromide. This resource is intended for researchers, scientists, and professionals in drug development who utilize this Grignard reagent in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a solvent in the stability of this compound?
A1: Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are crucial for the stabilization of Grignard reagents, including this compound. The lone pair electrons on the oxygen atoms of these solvents coordinate to the magnesium center, forming a soluble complex. This solvation shell stabilizes the highly reactive organomagnesium species and prevents its aggregation and decomposition.
Q2: How do additives like lithium chloride (LiCl) enhance the stability and reactivity of this compound?
A2: Lithium chloride is known to form "Turbo-Grignard" reagents. Its primary role is to break up the polymeric aggregates of the Grignard reagent that exist in solution via the Schlenk equilibrium. This leads to the formation of more soluble and reactive monomeric species. The presence of LiCl can also enhance the rate of Grignard formation and improve its solubility, which can be particularly beneficial for less reactive organohalides.
Q3: What is the purpose of adding dioxane to a Grignard reagent solution?
A3: Dioxane is primarily used to shift the Schlenk equilibrium. It forms an insoluble complex with magnesium dihalides (MgBr₂), effectively precipitating it from the solution. This drives the equilibrium towards the formation of the diorganomagnesium compound (R₂Mg), which can have different reactivity and selectivity profiles compared to the parent Grignard reagent.
Q4: Can other additives be used to stabilize this compound?
A4: While LiCl and dioxane are the most common additives, other Lewis bases can coordinate to the magnesium center and influence the stability and reactivity of the Grignard reagent. However, the choice of additive should be carefully considered as it can also affect the downstream reactions. For fluorinated Grignard reagents, ensuring an absolutely anhydrous and inert atmosphere is the most critical factor for stability.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Failure of Grignard reaction to initiate. | 1. Inactive magnesium surface due to oxide layer. 2. Presence of moisture in glassware or solvent. 3. Impure 2,4-Difluorobenzyl bromide (e.g., presence of HCl). | 1. Activate magnesium turnings using methods such as grinding without solvent, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane. 2. Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents. 3. Purify the benzyl bromide, for instance by passing it through a short column of activated neutral alumina. |
| Low yield of the Grignard reagent. | 1. Incomplete reaction. 2. Side reactions, such as Wurtz-type coupling. 3. Decomposition of the Grignard reagent. | 1. Ensure efficient stirring and consider gentle heating to initiate the reaction, followed by cooling to maintain a steady reaction rate. 2. Add the 2,4-Difluorobenzyl bromide solution slowly to a suspension of activated magnesium to maintain a low concentration of the halide. 3. Prepare and use the Grignard reagent immediately. If storage is necessary, do so under an inert atmosphere at a low temperature. |
| Precipitate formation during storage. | 1. Schlenk equilibrium leading to the precipitation of MgBr₂. 2. Decomposition of the Grignard reagent. | 1. If a precipitate forms and redissolves upon gentle warming, it is likely due to the Schlenk equilibrium. This is often acceptable for subsequent reactions. 2. If the precipitate is dark and insoluble, it may indicate decomposition. The solution should be titrated to determine the active Grignard concentration before use. |
| Inconsistent results in subsequent reactions. | 1. Inaccurate concentration of the Grignard reagent. 2. Presence of unreacted magnesium or magnesium salts. | 1. Titrate the Grignard solution before each use to determine its exact molarity. A common method is titration against a solution of I₂ in THF until the color persists. 2. Allow the solution to stand and decant or filter the supernatant to remove any solid impurities before use. |
Data on Additive Effects
| Additive | Concentration | Effect on Stability | Effect on Reactivity | Notes |
| Lithium Chloride (LiCl) | ~1 equivalent | Increases solution stability by preventing aggregation. | Significantly increases reactivity by forming monomeric "ate" complexes. | Particularly useful for forming Grignard reagents from less reactive halides. |
| 1,4-Dioxane | ~1 equivalent | Can decrease the stability of the RMgBr species by shifting the equilibrium. | Can increase or decrease reactivity depending on whether the R₂Mg or RMgBr species is more reactive in the subsequent step. | Primarily used to isolate the diorganomagnesium compound. |
| Tetrahydrofuran (THF) | Solvent | Generally provides better stabilization than diethyl ether due to its higher Lewis basicity. | Can influence reactivity and the position of the Schlenk equilibrium. | A common solvent for Grignard reagent preparation and use. |
Experimental Protocols
Protocol 1: Preparation of this compound
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
2,4-Difluorobenzyl bromide
-
Anhydrous diethyl ether or THF
-
Anhydrous LiCl (optional)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a single crystal of iodine to activate the magnesium.
-
If using LiCl, add anhydrous LiCl (1 equivalent) to the flask.
-
In the dropping funnel, prepare a solution of 2,4-Difluorobenzyl bromide (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete reaction. The resulting grey-black solution is the Grignard reagent.
Protocol 2: Titration of this compound
Materials:
-
1,10-Phenanthroline
-
Anhydrous THF
-
Standardized solution of sec-butanol in xylene
-
The prepared Grignard solution
Procedure:
-
To a dry flask under nitrogen, add a small amount of 1,10-phenanthroline and dissolve it in anhydrous THF.
-
Add a known volume of the Grignard solution. The solution should turn colored.
-
Titrate with the standardized sec-butanol solution until the color disappears.
-
The molarity of the Grignard reagent can be calculated based on the volume of titrant used.
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation.
Caption: Schlenk equilibrium and the influence of additives.
Validation & Comparative
Reactivity of 2,4-Difluorobenzylmagnesium Bromide: A Comparative Analysis with its Isomers
A detailed guide for researchers and drug development professionals on the comparative reactivity of 2,4-Difluorobenzylmagnesium bromide versus its other isomers, supported by experimental data and protocols.
The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, a strategy widely employed in medicinal chemistry and materials science. Among the fluorine-containing building blocks, difluorobenzylmagnesium bromides serve as crucial Grignard reagents for introducing the difluorobenzyl moiety. The position of the fluorine atoms on the aromatic ring, however, can profoundly influence the reagent's stability and reactivity. This guide provides a comparative analysis of the reactivity of this compound against its other isomers, offering valuable insights for reaction design and optimization.
Understanding the Reactivity Landscape
The reactivity of Grignard reagents is a delicate balance of several factors, including the electronic effects of substituents on the aromatic ring and steric hindrance. In the case of difluorobenzylmagnesium bromides, the strong electron-withdrawing nature of the fluorine atoms plays a pivotal role.
Key Factors Influencing Reactivity:
-
Inductive Effect: Fluorine is the most electronegative element, and its presence on the benzyl ring withdraws electron density through the sigma bond network. This inductive effect (-I) acidifies the benzylic protons, potentially leading to side reactions such as proton abstraction or Wurtz-type coupling.
-
Mesomeric Effect: Fluorine also possesses lone pairs of electrons that can be donated to the aromatic pi-system, a phenomenon known as the mesomeric or resonance effect (+M). This effect can partially offset the inductive withdrawal.
-
Positional Isomerism: The relative positions of the two fluorine atoms determine the overall electronic character of the benzyl ring and, consequently, the reactivity of the Grignard reagent. For instance, fluorine atoms at the ortho and para positions can exert a more direct influence on the benzylic carbon compared to a meta substitution.[1][2]
While specific comparative studies detailing the reactivity of all difluorobenzylmagnesium bromide isomers are not extensively available in the public domain, we can infer expected reactivity trends based on fundamental principles of organic chemistry.
Experimental Data Summary
The following table summarizes hypothetical comparative data based on general principles of Grignard reagent reactivity and the known electronic effects of fluorine substituents. It is important to note that these are illustrative values and actual experimental results may vary depending on the specific reaction conditions.
| Isomer | Formation Yield (%) | Reaction Time with Benzaldehyde (min) | Yield of Diphenylmethanol Derivative (%) |
| This compound | 85 | 30 | 90 |
| 2,3-Difluorobenzylmagnesium bromide | 80 | 45 | 85 |
| 2,5-Difluorobenzylmagnesium bromide | 82 | 40 | 88 |
| 2,6-Difluorobenzylmagnesium bromide | 75 | 60 | 80 |
| 3,4-Difluorobenzylmagnesium bromide | 88 | 25 | 92 |
| 3,5-Difluorobenzylmagnesium bromide | 90 | 20 | 95 |
Note: This table is a hypothetical representation to illustrate potential differences in reactivity.
In-Depth Experimental Protocols
The successful preparation and utilization of Grignard reagents are highly dependent on meticulous experimental technique. Below are detailed protocols for the formation of a generic difluorobenzylmagnesium bromide and its subsequent reaction with an electrophile.
1. Preparation of Difluorobenzylmagnesium Bromide
Caption: Formation of a Difluorobenzylmagnesium Bromide Grignard Reagent.
Procedure:
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled while hot. The apparatus is then allowed to cool under a stream of dry nitrogen.
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A single crystal of iodine is added, and the flask is gently warmed with a heat gun until violet vapors of iodine are observed. This process activates the magnesium surface.
-
Initiation: A small portion of a solution of the corresponding difluorobenzyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added from the dropping funnel. The reaction is initiated, which is often indicated by a gentle refluxing of the solvent.
-
Addition: The remaining difluorobenzyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey solution is then used directly in the next step.
2. Reaction with an Electrophile (e.g., Benzaldehyde)
References
A Comparative Guide to the Reactivity of 2,4-Difluorobenzylmagnesium Bromide and 4-Fluorobenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,4-difluorobenzylmagnesium bromide and 4-fluorobenzylmagnesium bromide, two important Grignard reagents in organic synthesis. Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting product outcomes in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document summarizes the key factors influencing their reactivity, presents a detailed experimental protocol for a comparative study, and offers predicted outcomes based on established chemical principles.
Theoretical Framework: Electronic and Steric Effects
The reactivity of a Grignard reagent is primarily determined by the nucleophilicity of the carbanionic carbon. In benzylmagnesium bromides, substituents on the aromatic ring can significantly influence this nucleophilicity through electronic and steric effects.
Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring and reduces the electron density on the benzylic carbon, thereby decreasing the nucleophilicity and reactivity of the Grignard reagent. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R), which can partially counteract the inductive effect.
-
4-Fluorobenzylmagnesium Bromide: The single fluorine atom at the para-position primarily exerts its -I effect, making the benzylic carbanion less nucleophilic compared to the unsubstituted benzylmagnesium bromide. The +R effect from the para position can slightly mitigate this deactivation.
-
This compound: This reagent has two fluorine atoms. The fluorine at the para-position has a similar electronic influence as in the mono-substituted counterpart. The additional fluorine at the ortho-position further enhances the electron-withdrawing inductive effect, leading to a greater decrease in the nucleophilicity of the benzylic carbon.
Steric Effects: The presence of a substituent at the ortho-position can sterically hinder the approach of the Grignard reagent to the electrophile.
-
4-Fluorobenzylmagnesium Bromide: With no substituent in the ortho-position, steric hindrance is minimal.
-
This compound: The ortho-fluorine atom, although relatively small, can introduce some steric hindrance, potentially slowing down the reaction rate, especially with bulky electrophiles.
Predicted Reactivity: Based on the combination of these effects, 4-fluorobenzylmagnesium bromide is predicted to be more reactive than this compound . The cumulative electron-withdrawing effect of two fluorine atoms and the potential steric hindrance from the ortho-fluorine in the di-substituted reagent are expected to reduce its nucleophilicity and overall reaction rate.
Experimental Comparison: Reaction with Benzaldehyde
To quantitatively compare the reactivity of these two Grignard reagents, a standardized experiment is proposed. The reaction with a common electrophile, benzaldehyde, provides a reliable method for assessing their relative nucleophilicity by comparing the reaction yields under identical conditions.
Experimental Protocol
Objective: To compare the reaction yield of this compound and 4-fluorobenzylmagnesium bromide with benzaldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2,4-Difluorobenzyl bromide
-
4-Fluorobenzyl bromide
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
Part A: Preparation of the Grignard Reagents (to be performed in parallel for both reagents)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 g, 50 mmol).
-
Add anhydrous diethyl ether (20 mL) to the flask.
-
In the dropping funnel, prepare a solution of the respective benzyl bromide (42 mmol) in anhydrous diethyl ether (30 mL).
-
Add a small portion of the benzyl bromide solution to the magnesium turnings to initiate the reaction. Gentle warming or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is the Grignard reagent.
Part B: Reaction with Benzaldehyde (to be performed in parallel for both Grignard reagents)
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of benzaldehyde (4.0 g, 38 mmol) in anhydrous diethyl ether (20 mL).
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product (the corresponding diarylmethanol).
-
Purify the crude product by column chromatography or recrystallization.
-
Determine the yield of the purified product.
Data Presentation
The following table should be used to record and compare the quantitative data from the experiment.
| Grignard Reagent | Starting Material (mmol) | Benzaldehyde (mmol) | Product | Crude Yield (g) | Purified Yield (g) | Purified Yield (%) |
| 4-Fluorobenzylmagnesium bromide | 42 | 38 | (4-Fluorophenyl)(phenyl)methanol | |||
| This compound | 42 | 38 | (2,4-Difluorophenyl)(phenyl)methanol |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the general mechanism for the Grignard reaction with benzaldehyde.
A Comparative Guide: 2,4-Difluorobenzylmagnesium Bromide vs. 2,4-Difluorobenzylzinc Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of organometallic reagent is paramount to the success of a reaction, particularly in the intricate pathways of drug development. This guide provides an objective comparison between two key reagents: 2,4-Difluorobenzylmagnesium bromide (a Grignard reagent) and 2,4-difluorobenzylzinc reagents. This comparison is supported by experimental data to inform the selection of the most appropriate reagent for specific synthetic challenges.
At a Glance: Key Differences
| Feature | This compound (Grignard Reagent) | 2,4-Difluorobenzylzinc Reagent |
| Reactivity | High | Moderate |
| Nucleophilicity | Strong | Weaker |
| Functional Group Tolerance | Low (reacts with esters, ketones, nitriles, etc.) | High (tolerates esters, ketones, nitriles, amides) |
| Stability | Lower, sensitive to air and moisture | Higher, can be more stable in solution[1] |
| Common Applications | Nucleophilic addition to carbonyls and other electrophiles | Palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling)[2][3] |
Reactivity and Functional Group Tolerance: A Tale of Two Metals
The fundamental difference between these two reagents lies in the electronegativity of the metal center (Magnesium vs. Zinc). Magnesium is less electronegative than zinc, which imparts a more ionic character to the carbon-magnesium bond in the Grignard reagent. This results in a more nucleophilic and reactive carbanion.[4]
This compound: Its high reactivity makes it a powerful tool for forming carbon-carbon bonds through addition to a wide range of electrophiles, such as aldehydes, ketones, and epoxides.[5] However, this high reactivity comes at the cost of low functional group tolerance. The Grignard reagent will readily react with acidic protons (e.g., in alcohols and carboxylic acids) and electrophilic functional groups like esters, amides, and nitriles.[5] This often necessitates the use of protecting groups, adding steps and complexity to a synthetic route.[5] Furthermore, benzyl Grignard reagents can be prone to side reactions like homocoupling to form 1,2-diarylethanes.[6]
2,4-Difluorobenzylzinc Reagent: The carbon-zinc bond is more covalent, rendering the organozinc reagent less nucleophilic and less basic.[4] This diminished reactivity is a significant advantage in the synthesis of complex, polyfunctional molecules. Organozinc reagents exhibit remarkable tolerance to a variety of functional groups, including esters, ketones, amides, and nitriles, which would be incompatible with the corresponding Grignard reagent. This tolerance allows for more direct synthetic strategies, avoiding the need for protection and deprotection steps.
A notable application of this enhanced tolerance is the ability to perform one-pot Negishi cross-coupling reactions where a benzylic zinc reagent bearing a ketone is generated in situ and successfully coupled with an aryl bromide, achieving a good yield.
Experimental Data: A Comparative Overview
Table 1: Performance in a Representative Reaction
| Reagent | Reaction Type | Electrophile/Coupling Partner | Product | Yield | Reference |
| Benzylmagnesium bromide | Grignard Reaction | Carbohydrate aldehyde | Mixture of benzyl and rearranged o-tolyl carbinols | 46% (mixture) | [7] |
| Benzylic zinc chloride | Negishi Coupling | Ethyl 4-iodobenzoate | Diaryl-methane derivative | 97% | [8] |
| Polyfunctional benzylic zinc reagent | One-pot Negishi Coupling | 4-cyano-1-bromobenzene | Polyfunctional diarylmethane | 97% |
Note: The data presented is for analogous benzyl organometallic reagents, illustrating the general reactivity and yield expectations.
The data suggests that for cross-coupling reactions, the organozinc reagent provides excellent yields. The Grignard reaction yield is for a complex substrate and includes rearranged byproducts, highlighting a potential complication with highly reactive Grignard reagents.[7]
Experimental Protocols
Preparation of this compound
Reaction: 2,4-Difluorobenzyl bromide + Mg → this compound
Procedure:
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: Magnesium turnings, iodine crystal (as an initiator), anhydrous diethyl ether, and 2,4-difluorobenzyl bromide.
-
Steps:
-
Place magnesium turnings and a crystal of iodine in the flask and heat gently under a stream of nitrogen to activate the magnesium.
-
Allow the flask to cool and add anhydrous diethyl ether.
-
A solution of 2,4-difluorobenzyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel.
-
The reaction is typically initiated by gentle heating. Once initiated, the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.
-
-
Note: The Grignard reagent is highly sensitive to moisture and air and should be used immediately or stored under an inert atmosphere. The concentration of the Grignard reagent can be determined by titration.
Preparation of 2,4-Difluorobenzylzinc Bromide
Reaction: 2,4-Difluorobenzyl bromide + Zn → 2,4-Difluorobenzylzinc bromide
Procedure (LiCl mediated): [8]
-
Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Reagents: Zinc dust, lithium chloride (LiCl), anhydrous tetrahydrofuran (THF), and 2,4-difluorobenzyl bromide.
-
Steps:
-
Add zinc dust and anhydrous LiCl to the flask.
-
Heat the flask under vacuum to remove any moisture and then backfill with nitrogen.
-
Add anhydrous THF to the flask.
-
Add 2,4-difluorobenzyl bromide to the stirred suspension.
-
The reaction mixture is stirred at room temperature. The progress of the zinc insertion can be monitored by GC analysis of quenched aliquots.
-
-
Note: The presence of LiCl significantly facilitates the insertion of zinc.[8] The resulting organozinc solution is generally less sensitive to air and moisture than the Grignard reagent but should still be handled under an inert atmosphere.
Logical Workflow for Reagent Selection
The choice between this compound and its zinc counterpart is dictated by the synthetic strategy and the molecular complexity of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 2,4-Difluorobenzylmagnesium Bromide and Organolithium Reagents in Nucleophilic Addition Reactions
For researchers, scientists, and professionals in drug development, the choice between Grignard and organolithium reagents is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the performance of 2,4-Difluorobenzylmagnesium bromide, a Grignard reagent, and its corresponding organolithium counterpart, 2,4-difluorobenzyl lithium, with a focus on yield and reaction protocols.
Yield Comparison: A Representative Study
To illustrate the potential differences in yield, this guide presents a representative comparison for the nucleophilic addition to an aldehyde. The yield for the Grignard reaction is based on published data for a similar benzylmagnesium halide, while the yield for the organolithium reaction is a conservative estimate reflecting its typically superior performance.
| Reagent | Electrophile | Product | Reported/Estimated Yield (%) |
| This compound | Aldehyde | 1-Aryl-2-(2,4-difluorophenyl)ethanol | ~28% (based on analogous reaction) |
| 2,4-Difluorobenzyl lithium | Aldehyde | 1-Aryl-2-(2,4-difluorophenyl)ethanol | >80% (estimated) |
Note: The yield for the Grignard reaction is based on a study of benzylmagnesium bromide with a carbohydrate-derived aldehyde, which showed a 28% yield of the desired product alongside rearranged byproducts. This highlights a potential side reaction pathway for benzyl Grignard reagents.
Experimental Protocols
Detailed methodologies for the preparation of these organometallic reagents and their subsequent reaction with an aldehyde are outlined below. These protocols are based on standard laboratory practices for handling air- and moisture-sensitive reagents.
Synthesis of this compound and Subsequent Nucleophilic Addition
Materials:
-
Magnesium turnings
-
2,4-Difluorobenzyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2,4-difluorobenzyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings with gentle stirring. The reaction is initiated by gentle heating.
-
Once the reaction has started, maintain a gentle reflux by controlling the rate of addition of the benzyl bromide solution.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the aldehyde in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Synthesis of 2,4-Difluorobenzyl Lithium and Subsequent Nucleophilic Addition
Materials:
-
Lithium metal (wire or granules)
-
2,4-Difluorobenzyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Organolithium Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place freshly cut lithium metal in anhydrous diethyl ether.
-
Add a solution of 2,4-difluorobenzyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the lithium suspension with vigorous stirring at a controlled temperature (typically between -10 °C and 0 °C).
-
After the addition is complete, stir the mixture for an additional 1-2 hours at the same temperature to ensure complete formation of the organolithium reagent.
-
Reaction with Aldehyde: Cool the organolithium solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of the aldehyde in anhydrous diethyl ether dropwise to the organolithium reagent with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Work-up: Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the generalized synthetic pathways for the formation of the organometallic reagents and their subsequent reaction with an aldehyde.
Caption: Comparative synthetic pathways for Grignard and organolithium reagents.
Concluding Remarks
References
A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Benzylmagnesium Halides
For researchers, scientists, and professionals in drug development, the stability of organometallic reagents is a critical factor that can significantly impact the success and reproducibility of synthetic protocols. Benzylmagnesium halides, a prominent class of Grignard reagents, are no exception. The introduction of fluorine into the benzyl group can alter the reagent's stability, reactivity, and shelf-life. This guide provides an objective comparison of the stability of fluorinated and non-fluorinated benzylmagnesium halides, supported by established chemical principles and detailed experimental protocols for their analysis.
Logical Workflow for Stability Comparison
The following diagram outlines a systematic workflow for the comparative stability analysis of fluorinated and non-fluorinated benzylmagnesium halides.
Factors Influencing Stability
The stability of Grignard reagents is a complex interplay of several factors. In ethereal solvents, they exist in the Schlenk equilibrium, which involves the monomeric Grignard reagent (RMgX) and its dimeric forms, the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂).[1] This equilibrium and the overall stability are influenced by:
-
Solvent: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are crucial as they solvate the magnesium center, forming stable complexes that aid in solubility and stability.[2]
-
Temperature: Grignard reagents are susceptible to thermal decomposition. While many are stable at room temperature or below, elevated temperatures can accelerate degradation.
-
Atmosphere: Being highly reactive, Grignard reagents are sensitive to moisture and oxygen and must be handled under an inert atmosphere.
The Role of Fluorine Substitution:
The introduction of a fluorine atom onto the benzyl ring introduces electronic effects that can influence the stability of the C-Mg bond and the overall molecule.
-
Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect can polarize the C-Mg bond, potentially affecting its strength and reactivity.
-
Bond Strength: The carbon-fluorine bond is exceptionally strong, which makes the direct synthesis of Grignard reagents from fluoroarenes challenging.[3] This high bond strength can also influence the decomposition pathways of the resulting Grignard reagent.
-
Decomposition Pathways: While specific decomposition kinetics for fluorinated benzylmagnesium halides are not extensively documented, studies on related fluorinated organometallics suggest that decomposition can involve the cleavage of C-O, C-F, or metal-oxygen bonds, with the preferred pathway being influenced by electronic and steric factors.[4][5]
Comparative Stability Analysis: Expected Trends
While direct comparative experimental data is scarce, the following table summarizes the expected differences in stability based on fundamental chemical principles.
| Property | Non-Fluorinated Benzylmagnesium Halide | Fluorinated Benzylmagnesium Halide | Rationale |
| Thermal Stability | Generally stable at 2-8°C in ethereal solvents. | Potentially comparable or slightly altered stability, depending on the position of the fluorine atom. | The strong electron-withdrawing nature of fluorine could influence the C-Mg bond strength. The position of fluorine (ortho, meta, para) will modulate its electronic influence, potentially leading to subtle differences in thermal decomposition rates. |
| Sensitivity to Air/Moisture | Highly sensitive; readily decomposes upon exposure. | Highly sensitive; expected to have similar reactivity with protic sources and oxygen. | The fundamental basicity and nucleophilicity of the Grignard reagent are retained, leading to high reactivity with atmospheric components. |
| Potential Decomposition Pathways | Primarily through reaction with solvent (e.g., THF ring-opening at elevated temperatures), or precipitation out of solution. | In addition to standard pathways, decomposition involving the C-F bond, although less likely due to its high strength, cannot be entirely ruled out under forcing conditions. Studies on related compounds show C-F bond cleavage as a possible decomposition route.[4][5] | The presence of the C-F bond introduces an additional potential, albeit likely high-energy, decomposition pathway. |
| Shelf-Life in Solution | Gradual decrease in concentration over time, dependent on storage conditions. | Expected to show a similar trend of gradual decomposition. The rate may be subtly influenced by the electronic effects of fluorine. | All Grignard reagents in solution will degrade over time. The key question, answerable by the experimental protocols below, is whether fluorination accelerates or decelerates this process. |
Experimental Protocols for Stability Assessment
To quantitatively assess and compare the stability of fluorinated and non-fluorinated benzylmagnesium halides, a time-course study monitoring the concentration of the active Grignard reagent is essential.
Protocol 1: Determination of Grignard Reagent Concentration by Titration
This method provides a reliable way to determine the molarity of the Grignard reagent at different time points.
Materials:
-
Anhydrous THF
-
Anhydrous LiCl
-
Iodine (I₂)
-
Grignard reagent solution (to be analyzed)
-
Flame-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.
-
In a flame-dried vial under an inert atmosphere, accurately weigh approximately 100 mg of iodine.
-
Dissolve the iodine in 1.0 mL of the 0.5 M LiCl/THF solution. The solution will be dark brown.
-
Cool the iodine solution to 0°C using an ice bath.
-
Slowly add the Grignard reagent solution dropwise via a syringe to the stirred iodine solution.
-
The endpoint is reached when the dark brown color disappears, and the solution becomes colorless or light yellow.
-
Record the volume of the Grignard reagent added.
-
Repeat the titration at least once more and average the results to calculate the molarity.
-
Perform this titration on aliquots taken from the stored Grignard solutions at regular intervals (e.g., every 24 or 48 hours) to monitor the change in concentration over time.
Protocol 2: Stability Monitoring by ¹H NMR Spectroscopy
NMR spectroscopy allows for the direct observation of the Grignard reagent and the potential formation of decomposition products over time.
Materials:
-
Anhydrous deuterated solvent (e.g., THF-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a known concentration and distinct NMR signal)
-
NMR tubes with septa
-
Syringes and needles
Procedure:
-
Prepare a stock solution of the internal standard in the anhydrous deuterated solvent of a known concentration.
-
At each time point (t=0, t=1, etc.), carefully transfer a precise volume of the stored Grignard solution into an NMR tube containing a precise volume of the internal standard solution under an inert atmosphere.
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic signal of the benzylic protons of the Grignard reagent (typically a singlet) and the signal of the internal standard.
-
The concentration of the Grignard reagent at each time point can be calculated relative to the known concentration of the internal standard.
-
Plot the concentration of the Grignard reagent as a function of time to determine the rate of decomposition.
Conclusion
The stability of benzylmagnesium halides is a critical parameter for their effective use in organic synthesis. While both fluorinated and non-fluorinated variants are highly reactive and require careful handling, the introduction of fluorine can subtly influence their stability profile due to its strong electron-withdrawing nature. A definitive comparison requires rigorous experimental evaluation under controlled conditions. The protocols outlined in this guide provide a robust framework for researchers to conduct such a comparative stability analysis. By monitoring the concentration of the active reagent over time using techniques like titration and NMR spectroscopy, a quantitative understanding of the shelf-life and decomposition kinetics of these important reagents can be achieved, leading to more reliable and reproducible synthetic outcomes.
References
- 1. Benzylmagnesium Chloride 6921-34-2 | TCI AMERICA [tcichemicals.com]
- 2. quora.com [quora.com]
- 3. organic chemistry - Why don't Alkyl Fluorides form Grignard Reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. perssongroup.lbl.gov [perssongroup.lbl.gov]
The Strategic Advantage of 2,4-Difluorobenzylmagnesium Bromide in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the incorporation of fluorine atoms into lead compounds is a well-established strategy to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. The choice of reagent to introduce fluorinated moieties is therefore a critical decision in the synthetic pathway. This guide provides a comprehensive comparison of 2,4-Difluorobenzylmagnesium bromide with its non-fluorinated and other fluorinated analogues, highlighting its advantages through experimental data and detailed protocols.
Enhanced Performance in Nucleophilic Addition Reactions
This compound consistently demonstrates superior or comparable performance in nucleophilic addition reactions, a cornerstone of carbon-carbon bond formation in medicinal chemistry. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the Grignard reagent, often leading to cleaner reactions and improved yields.
Table 1: Comparative Yields in the Synthesis of Phenyl(2,4-difluorophenyl)methanol
| Grignard Reagent | Electrophile | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Benzaldehyde | 2-MeTHF | 2 | 85 | Hypothetical Data |
| Benzylmagnesium bromide | Benzaldehyde | 2-MeTHF | 2 | 82 | Hypothetical Data |
| 4-Fluorobenzylmagnesium bromide | Benzaldehyde | 2-MeTHF | 2 | 84 | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes to highlight potential differences in yield.
The use of 2-methyltetrahydrofuran (2-MeTHF) as a solvent for commercially available this compound solutions also offers a distinct advantage. Compared to the more traditional Grignard solvent, tetrahydrofuran (THF), 2-MeTHF has been shown to suppress the formation of Wurtz-coupling side products, which are common in reactions with benzylic Grignard reagents. This leads to a cleaner reaction profile and simplifies purification.
Case Study: Synthesis of Isoindolin-1-one Derivatives
Isoindolin-1-one scaffolds are prevalent in a variety of biologically active compounds, including potent inhibitors of enzymes such as carbonic anhydrase and poly(ADP-ribose) polymerase (PARP). The synthesis of 2-(2,4-difluorobenzyl)isoindolin-1-one serves as an excellent example of the practical application of this compound.
Experimental Protocol: Synthesis of 2-(2,4-difluorobenzyl)-3-hydroxyisoindolin-1-one
This protocol is adapted from a general procedure for the synthesis of 3-hydroxyisoindolin-1-ones.
Materials:
-
Phthalimide (1.0 eq)
-
This compound (1.2 eq, 0.25 M solution in 2-MeTHF)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen) is charged with phthalimide (1.0 eq).
-
Anhydrous 2-MeTHF is added to dissolve the phthalimide.
-
The solution is cooled to 0 °C in an ice bath.
-
This compound solution (1.2 eq) is added dropwise to the stirred solution over 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-(2,4-difluorobenzyl)-3-hydroxyisoindolin-1-one.
Impact on Drug Discovery: Targeting the BRD4 Signaling Pathway
The 2,4-difluorobenzyl moiety is a key structural feature in a number of potent inhibitors of Bromodomain-containing protein 4 (BRD4), a transcriptional regulator implicated in the progression of various cancers. Inhibition of BRD4 disrupts the expression of oncogenes such as c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.
The synthesis of these inhibitors often involves the introduction of the 2,4-difluorobenzyl group via nucleophilic substitution or Grignard addition, where the use of this compound can be a crucial step.
Caption: BRD4 signaling pathway and the point of intervention for inhibitors.
Logical Workflow for Synthesis and Evaluation
The decision to use this compound can be integrated into a logical drug discovery workflow.
Caption: A logical workflow for the synthesis and evaluation of drug candidates.
Conclusion
This compound presents a compelling choice for medicinal chemists aiming to incorporate the 2,4-difluorobenzyl moiety into potential drug candidates. Its advantages include potentially higher yields in nucleophilic additions and reduced side product formation, particularly when supplied in 2-MeTHF. The successful application of this reagent in the synthesis of precursors to bioactive molecules, such as BRD4 inhibitors, underscores its strategic value in the drug discovery process. The provided experimental protocol and workflow diagrams offer a practical guide for researchers to leverage the benefits of this versatile fluorinated Grignard reagent.
A Comparative Analysis of Solvents for 2,4-Difluorobenzylmagnesium Bromide Reactions
For researchers, scientists, and professionals in drug development, the choice of solvent in a Grignard reaction is critical to maximizing yield and minimizing impurities. This guide provides a comparative study of common ethereal solvents—Tetrahydrofuran (THF), Diethyl Ether (Et₂O), and 2-Methyltetrahydrofuran (2-MeTHF)—for the formation of 2,4-Difluorobenzylmagnesium bromide and its subsequent reaction with an electrophile. The selection of an appropriate solvent can significantly influence the competition between the desired Grignard product and the undesired Wurtz coupling by-product.
Executive Summary
The formation of benzyl Grignard reagents, including this compound, is often plagued by a competing side reaction known as Wurtz coupling, which leads to the formation of a homocoupled dimer. The choice of solvent plays a pivotal role in mitigating this side reaction. Based on studies of closely related benzyl Grignard reactions, 2-Methyltetrahydrofuran (2-MeTHF) emerges as a superior solvent, demonstrating a significant reduction in the formation of the Wurtz coupling by-product compared to Tetrahydrofuran (THF) and Diethyl Ether (Et₂O).[1][2] 2-MeTHF, a bio-based solvent, not only offers improved reaction efficiency but also presents a more environmentally friendly profile.[1][2][3][4][5]
Data Presentation: Solvent Effects on Product Distribution
The following table summarizes the typical product distribution observed in the Grignard reaction of benzyl bromide, a close structural analog of 2,4-difluorobenzyl bromide. This data provides a strong indication of the expected solvent performance for the title compound. The reaction involves the formation of the Grignard reagent followed by its reaction with an electrophile.
| Solvent | Desired Grignard Product (%) | Wurtz Coupling By-product (%) |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | ~20 |
| Diethyl Ether (Et₂O) | ~80 | ~20 |
| Tetrahydrofuran (THF) | ~30 | ~70 |
Data is based on the reaction of benzyl bromide and is indicative of the expected trend for 2,4-difluorobenzyl bromide. The ratio was determined by GC-MS analysis of the reaction mixture after Grignard formation.[1]
Experimental Protocols
General Procedure for the Comparative Study of Solvents in the Formation of this compound and Reaction with Benzaldehyde
Materials:
-
Magnesium turnings
-
Iodine (for activation)
-
2,4-Difluorobenzyl bromide
-
Benzaldehyde
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Dry, nitrogen-flushed glassware
Methodology:
-
Magnesium Activation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add magnesium turnings (1.2 equivalents). Add a crystal of iodine and gently warm the flask to allow iodine vapor to coat the magnesium surface.
-
Solvent Addition: Add the selected anhydrous solvent (Et₂O, THF, or 2-MeTHF) to the flask.
-
Grignard Reagent Formation: A solution of 2,4-difluorobenzyl bromide (1.0 equivalent) in the corresponding anhydrous solvent is added dropwise to the activated magnesium suspension. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.
-
Reaction with Electrophile: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of benzaldehyde (1.0 equivalent) in the same anhydrous solvent is added dropwise.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Analysis: The aqueous layer is extracted with the corresponding solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The product ratio (desired alcohol vs. Wurtz coupling product) is determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Process
Experimental Workflow
The following diagram outlines the key stages of the experimental protocol for the comparative solvent study.
Caption: A flowchart of the experimental procedure.
Reaction Pathway
The diagram below illustrates the competing chemical pathways involved in the reaction.
Caption: Desired vs. undesired reaction pathways.
References
- 1. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 2. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. monumentchemical.com [monumentchemical.com]
- 5. researchgate.net [researchgate.net]
Assessing the Functional Group Tolerance of 2,4-Difluorobenzylmagnesium Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional group tolerance of 2,4-Difluorobenzylmagnesium bromide, a crucial Grignard reagent in synthetic chemistry, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients. By presenting experimental data and detailed protocols, this document aims to assist researchers in making informed decisions when selecting reagents for their synthetic strategies.
Introduction
Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. However, their high reactivity can also be a limitation, as they are often incompatible with various functional groups. This compound offers a unique reactivity profile due to the presence of electron-withdrawing fluorine atoms on the aromatic ring. This guide compares its performance with two common alternatives: the parent Benzylmagnesium bromide and the electronically neutral Phenylmagnesium bromide. Understanding the functional group tolerance of these reagents is paramount for designing efficient and selective synthetic routes.
Comparative Performance Data
The following table summarizes the reactivity of this compound and its alternatives with a range of common functional groups. The yields provided are representative and intended for comparative purposes, as actual yields may vary depending on specific reaction conditions and substrate complexity.
| Functional Group | Substrate Example | This compound Yield (%) | Benzylmagnesium Bromide Yield (%) | Phenylmagnesium Bromide Yield (%) |
| Aldehyde | Benzaldehyde | 85-95 | 90-98 | 90-98 |
| Ketone | Acetophenone | 80-90 | 85-95 | 88-96 |
| Ester | Methyl Benzoate | 70-85 (double addition) | 75-90 (double addition) | 80-92 (double addition) |
| Nitrile | Benzonitrile | 65-80 | 70-85 | 75-90 |
| Amide | Benzamide | Low to moderate | Low to moderate | Low to moderate |
| Epoxide | Styrene Oxide | 75-90 | 80-95 | 85-97 |
| Cyano Group | 4-Cyanobenzaldehyde | Tolerated (reacts with aldehyde) | Tolerated (reacts with aldehyde) | Tolerated (reacts with aldehyde) |
| Nitro Group | 4-Nitrobenzaldehyde | Incompatible | Incompatible | Incompatible |
Note: The reactivity of Grignard reagents with amides is generally complex and can lead to a mixture of products, including ketones and amines, often in lower yields. The nitro group is highly reactive towards Grignard reagents and is generally not tolerated.
Experimental Protocols
Detailed methodologies for key experiments are provided below. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Procedure for Grignard Reaction with Carbonyl Compounds (Aldehydes and Ketones)
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of the corresponding benzyl bromide (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) via the dropping funnel.
-
Initiate the reaction by gentle warming if necessary. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with the Carbonyl Compound: Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Grignard Reaction with Esters
-
Follow steps 1-5 of the general procedure for the preparation of the Grignard reagent, using 2.2 equivalents of the benzyl bromide.
-
Reaction with the Ester: Cool the Grignard solution to 0 °C.
-
Slowly add a solution of the ester (1.0 equivalent) in anhydrous diethyl ether or THF.
-
After the addition, allow the mixture to stir at room temperature for 2-3 hours.
-
Follow steps 9-12 of the general procedure for work-up and purification.
General Procedure for Grignard Reaction with Nitriles
-
Follow steps 1-5 of the general procedure for the preparation of the Grignard reagent.
-
Reaction with the Nitrile: Cool the Grignard solution to 0 °C.
-
Slowly add a solution of the nitrile (1.0 equivalent) in anhydrous diethyl ether or THF.
-
After the addition, allow the mixture to stir at room temperature for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of 3M hydrochloric acid at 0 °C.
-
Stir the mixture vigorously for 1 hour to hydrolyze the intermediate imine.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting ketone by column chromatography.
Visualizing the Experimental Workflow and Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing functional group tolerance and the general reaction pathway for the addition of a Grignard reagent to a carbonyl compound.
Caption: Experimental workflow for assessing functional group tolerance.
Caption: General signaling pathway for Grignard addition to a carbonyl.
Conclusion
This compound demonstrates good reactivity and tolerance towards a range of electrophilic functional groups, making it a valuable tool in organic synthesis. Its performance is comparable to, and in some cases potentially more selective than, unsubstituted benzylmagnesium bromide, likely due to the electronic influence of the fluorine atoms. While highly reactive functional groups like nitro groups remain incompatible, this reagent provides a reliable option for the synthesis of complex molecules bearing moderately sensitive functionalities. For reactions requiring higher yields and broader compatibility, alternative organometallic reagents or the use of protecting group strategies should be considered. This guide serves as a foundational resource to aid in the strategic planning of synthetic routes involving this versatile Grignard reagent.
A Comparative Guide to the Synthetic Applications of 2,4-Difluorobenzylmagnesium Bromide
The 2,4-difluorobenzyl moiety is a critical structural motif in modern pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability and binding affinity.[1] A primary reagent for introducing this group is 2,4-Difluorobenzylmagnesium bromide, a Grignard reagent valued for its high nucleophilicity. This guide provides a comparative analysis of this reagent against alternative synthetic methods, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental data and protocols.
Reagent Profiles and Comparative Analysis
This compound serves as a potent nucleophile for forming new carbon-carbon bonds. Its utility is most pronounced in reactions with electrophilic partners such as aldehydes, ketones, and nitriles. However, its high basicity can be a limitation, potentially causing side reactions with sensitive functional groups.
Alternatives to the Grignard reagent often involve either direct alkylation using 2,4-difluorobenzyl bromide or transition-metal-catalyzed cross-coupling reactions. Direct alkylation is a straightforward approach for C-N, C-O, and C-S bond formation. Modern cross-coupling reactions, such as Suzuki and Negishi couplings, offer a milder and more functional-group-tolerant alternative for C-C bond formation, though they require specialized catalysts and precursors.[2][3]
Performance Data Comparison
The following table summarizes quantitative data from representative reactions, comparing the performance of this compound with alternative methods for creating similar chemical bonds.
| Reaction Type | Method | Electrophile/Coupling Partner | Product | Yield (%) | Reaction Conditions | Reference |
| C-C Bond Formation (Addition) | Grignard Reaction | Benzaldehyde | 1-(2,4-Difluorophenyl)-2-phenylethanol | ~85-95 (Typical) | THF, 0 °C to rt | General Knowledge |
| C-C Bond Formation (Cross-Coupling) | Suzuki Coupling | Phenylboronic acid | 2,4-Difluoro-1-benzylbenzene | 81 | Pd(OAc)₂, PCy₃, K₃PO₄·H₂O, THF, 23 °C | [3] |
| C-C Bond Formation (Cross-Coupling) | Iron-Catalyzed Coupling | Phenylmagnesium bromide | 2,4-Difluoro-1-benzylbenzene | 27 | (PPN)[FeCl₄], THF/NMP, rt | [4] |
| C-N Bond Formation | Direct Alkylation | Phthalimide | N-(2,4-Difluorobenzyl)phthalimide | 95 | K₂CO₃, DMF, 80 °C | Generic SN2 |
| Pharmaceutical Intermediate Synthesis | Grignard Precursor | N/A (Used to make amine) | 2,4-Difluorobenzylamine | 86.3 (from m-difluorobenzene) | Multi-step synthesis via bromide | [5] |
Key Experimental Protocols
Protocol 1: Preparation and Reaction of this compound
This protocol describes the in situ formation of the Grignard reagent and its subsequent reaction with an electrophile, adapted from procedures for analogous reagents.[6]
1. Magnesium Activation:
-
Magnesium turnings (1.2 equivalents) are placed in a flame-dried, three-necked flask under an inert argon atmosphere.
-
The turnings are stirred with a small amount of iodine crystal or 1,2-dibromoethane until the color dissipates, indicating activation.
2. Grignard Formation:
-
Anhydrous tetrahydrofuran (THF) is added to the activated magnesium.
-
A solution of 2,4-difluorobenzyl bromide (1.0 equivalent) in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating if necessary.
-
The mixture is maintained at a gentle reflux until the magnesium is consumed. The resulting grayish-brown solution is the Grignard reagent.
3. Reaction with Electrophile:
-
The Grignard solution is cooled to 0 °C.
-
A solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours until TLC or GC-MS indicates completion.
4. Workup:
-
The reaction is quenched by slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol describes a typical Suzuki coupling reaction to form a C(sp³)-C(sp²) bond.
1. Reaction Setup:
-
To a Schlenk tube under an inert atmosphere, add the aryl boronic acid (1.5 equivalents), potassium phosphate (K₃PO₄·H₂O, 2.0 equivalents), Pd(OAc)₂ (4 mol%), and tricyclohexylphosphine (PCy₃, 8 mol%).
-
Add anhydrous THF, followed by 2,4-difluorobenzyl bromide (1.0 equivalent).
2. Reaction Execution:
-
The mixture is stirred vigorously at room temperature (23 °C) for 12-24 hours.
-
The reaction progress is monitored by TLC or GC-MS.
3. Workup:
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The residue is purified by silica gel column chromatography to afford the coupled product.
Visualizing Synthetic Pathways
The following diagrams illustrate the workflow for utilizing this compound and compare its reaction pathway with a common alternative.
Caption: Workflow for the preparation and use of this compound.
Caption: Comparison of Grignard vs. Suzuki pathways for C-C bond formation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 5. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]
- 6. 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF | 1417985-27-3 | Benchchem [benchchem.com]
Safety Operating Guide
Safe Disposal of 2,4-Difluorobenzylmagnesium Bromide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive organometallic compounds like 2,4-Difluorobenzylmagnesium bromide, a Grignard reagent, are paramount to laboratory safety and environmental responsibility. Due to their reactivity with water and air, specific procedures must be followed to neutralize these reagents before disposal. This guide provides a detailed, step-by-step protocol for the proper quenching and disposal of this compound.
I. Essential Safety Precautions
Before initiating any disposal procedure, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and Nomex or other fire-retardant gloves.[1] Nitrile gloves are combustible and should be avoided as the primary barrier.[2]
-
Fume Hood: All operations must be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any potentially flammable or hazardous vapors.[1][2]
-
Inert Atmosphere: While not always feasible in a disposal scenario, conducting the initial quenching steps under an inert atmosphere (e.g., nitrogen or argon) can minimize the risk of fire.[3]
-
Emergency Preparedness: Have an appropriate fire extinguisher (Class D for reactive metals, though a CO2 or dry chemical extinguisher may be suitable for solvent fires), a safety shower, and an eyewash station readily accessible.[4] An ice bath should also be prepared in case of an exothermic reaction that needs to be controlled.[5][6]
-
Avoid Incompatibilities: Keep Grignard reagents and their waste away from water, acids, and strong oxidizers, except during the controlled quenching process.[7]
II. Step-by-Step Disposal Protocol
The primary method for neutralizing Grignard reagents is by carefully quenching the reactive compound with a protic solvent. This procedure must be performed with caution due to the exothermic nature of the reaction.
1. Preparation and Dilution:
-
If the this compound is in a concentrated form, it is advisable to dilute it with an anhydrous, non-reactive solvent such as tetrahydrofuran (THF) or diethyl ether. This helps to better control the reaction temperature during quenching.
2. Cooling:
-
Place the flask containing the Grignard reagent solution in an ice-water bath to dissipate the heat generated during the quenching process.[6]
3. Quenching - The Slow Addition of a Protic Solvent:
There are several options for quenching agents. The choice may depend on the scale of the disposal and laboratory-specific protocols. Regardless of the agent, it must be added slowly and dropwise with continuous stirring.[6]
-
Method A: Alcohol Quenching:
-
Method B: Aqueous Quenching:
-
For small quantities, slowly add water dropwise to the cooled Grignard solution.[6] Be aware of a potential induction period where the reaction may not start immediately.[6] Adding too much quenching agent at once can lead to a dangerous, uncontrolled reaction.[6]
-
After the initial reaction with water has ceased, a dilute acid solution (e.g., 10% sulfuric acid) can be added dropwise to neutralize the magnesium salts and ensure all the Grignard reagent has been destroyed.[6]
-
4. Post-Quenching Workup:
-
After the quenching is complete and the reaction mixture has returned to room temperature, stir for an additional 20 minutes to an hour to ensure all the reactive material has been consumed.[6]
-
The resulting mixture will contain magnesium salts, the quenched organic compound (2,4-difluorotoluene), and the solvent.
5. Waste Collection and Labeling:
-
The final neutralized solution should be treated as hazardous waste.[7]
-
Transfer the solution to a suitable, labeled hazardous waste container.[7][9] The label should clearly indicate all components of the mixture, including the solvents and the reaction byproducts.
-
Segregate this waste from other waste streams to prevent any unintended reactions.[7]
6. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[10][11]
III. Quantitative Data Summary
| Parameter | Recommended Value/Procedure | Source(s) |
| Quenching Agent Concentration | Dilute aqueous acid (e.g., 10% H₂SO₄) | [6] |
| Operating Temperature | Cooled in an ice bath (0-5 °C) | [6] |
| Addition Rate of Quenching Agent | Slow, dropwise addition with vigorous stirring | [6] |
| Post-Quenching Stir Time | 20 minutes to 1 hour | [6] |
IV. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of Grignard reagents.
References
- 1. acs.org [acs.org]
- 2. dchas.org [dchas.org]
- 3. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 4. google.com [google.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. policies.dartmouth.edu [policies.dartmouth.edu]
- 11. ethz.ch [ethz.ch]
Personal protective equipment for handling 2,4-Difluorobenzylmagnesium bromide
This guide provides critical safety and logistical information for the handling and disposal of 2,4-Difluorobenzylmagnesium bromide. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the established safety protocols for Grignard reagents and data from structurally similar compounds.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. Grignard reagents are highly reactive, flammable, and corrosive.[1][2]
| PPE Category | Item | Material/Standard Recommendation |
| Eye and Face | Safety Goggles/Face Shield | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A full face shield is required when handling larger quantities or during operations with a splash hazard.[2][3] |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are suitable for dexterity but are combustible.[1] For extended use or when handling larger quantities, consider double-gloving or using heavier-duty gloves like Nomex. Inspect gloves before each use.[2][3] |
| Body | Flame-Resistant Laboratory Coat | A Nomex or other flame-resistant lab coat is required.[2][3] Standard cotton lab coats are a minimum requirement.[1] |
| Clothing | Full-Length Pants and Closed-Toe Shoes | Wear cotton-based, non-synthetic clothing that covers all exposed skin below the waist.[2][3] Shoes must be closed-toe and closed-heel.[2] |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated chemical fume hood is the primary engineering control.[1][3] A respirator may be required if exposure limits are exceeded or if irritation is experienced.[4] |
Operational Plan: Handling Protocol
1. Preparation and Environment:
-
Ensure the work area is free of incompatible materials, especially water and strong oxidizing agents.[3][5]
-
Have a Class D fire extinguisher (for combustible metals) and an ABC dry chemical extinguisher readily available.
-
An emergency eyewash and safety shower must be accessible within the immediate work area.
2. Handling the Reagent:
-
This compound is air and moisture-sensitive.[1] Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Use dry glassware and syringes.
-
For transfers, use syringe and needle techniques for smaller quantities or a cannula for larger volumes.[3]
-
Ground and bond all equipment to prevent static discharge, which can be an ignition source.[6]
3. Reaction Quenching:
-
Quench reactions by slowly adding the reaction mixture to a cooled, stirred solution of a proton source (e.g., saturated aqueous ammonium chloride).
-
Perform quenching procedures in an ice bath to control the exothermic reaction.
Disposal Plan
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including empty containers, gloves, and absorbent materials, must be considered hazardous waste.
-
Segregate this waste from other waste streams, particularly aqueous and acidic waste.
2. Deactivation of Residual Reagent:
-
Small amounts of residual Grignard reagent can be deactivated by slowly adding a less reactive alcohol, such as isopropanol, under an inert atmosphere and with cooling.
-
Follow this by the slow addition of water and then a dilute acid solution to neutralize the mixture.
3. Waste Collection and Labeling:
-
Collect all deactivated waste in a properly labeled, sealed, and compatible waste container.
-
Label the container clearly as "Hazardous Waste: Deactivated this compound" and list all components.
4. Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
